(3-iodopropoxy)Benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodopropoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKPRCDXDWDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (3-iodopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (3-iodopropoxy)benzene, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with a Williamson ether synthesis, followed by a Finkelstein halogen exchange reaction. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of (3-chloropropoxy)benzene
The initial step involves the reaction of phenol with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone. The phenoxide ion, generated in situ, acts as a nucleophile, displacing the more reactive bromide to form the ether linkage.
Step 2: Synthesis of this compound
The second step is a Finkelstein reaction, where the chloro group in (3-chloropropoxy)benzene is substituted by an iodo group. This is achieved by reacting the intermediate with sodium iodide in acetone. The precipitation of sodium chloride in acetone drives the equilibrium towards the formation of the desired iodo-product.
A logical workflow for the synthesis is presented in the diagram below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
Phenol
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium iodide (NaI)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure for (3-chloropropoxy)benzene:
-
To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (3-chloropropoxy)benzene as a colorless oil.
Procedure for this compound:
-
Dissolve (3-chloropropoxy)benzene (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Reflux the reaction mixture for 24 hours. A white precipitate of sodium chloride will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical characterization methods.
A diagram illustrating the characterization workflow is provided below.
Caption: Characterization workflow for this compound.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.32 - 7.25 | m | - | 2H | Ar-H (meta) |
| 6.96 - 6.88 | m | - | 3H | Ar-H (ortho, para) |
| 4.08 | t | 6.2 | 2H | O-CH₂ |
| 3.35 | t | 6.6 | 2H | CH₂-I |
| 2.29 | p | 6.4 | 2H | O-CH₂-CH₂ |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 158.8 | Ar-C (ipso, C-O) |
| 129.5 | Ar-CH (meta) |
| 120.8 | Ar-CH (para) |
| 114.5 | Ar-CH (ortho) |
| 67.8 | O-CH₂ |
| 33.2 | O-CH₂-CH₂ |
| 2.7 | CH₂-I |
Table 4: IR and Mass Spectrometry Data for this compound
| Technique | Key Peaks / Values | Interpretation |
| IR (cm⁻¹) | 3060-3030, 2960-2850, 1600, 1500, 1240, 1040, 690, 750 | Aromatic C-H, Aliphatic C-H, C=C stretch, C-O stretch, Ar-H bend |
| MS (m/z) | 262 (M⁺), 135, 127, 107, 94, 77 | Molecular ion, [M-I]⁺, I⁺, [M-C₃H₆I]⁺, [Phenol]⁺, [C₆H₅]⁺ |
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integrations.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into a mass spectrometer, typically using an electron ionization (EI) source.
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation peaks to confirm the molecular weight and structural fragments.
An In-depth Technical Guide to (3-iodopropoxy)Benzene
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of (3-iodopropoxy)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
Quantitative data for this compound is not widely available in the literature. The following table summarizes its known properties, along with data for structurally related analogs to provide a comparative context.
| Property | This compound | 1-Chloro-4-(3-iodopropoxy)benzene (Analog) | [(3-iodopropoxy)methyl]benzene (Analog) |
| Molecular Formula | C₉H₁₁IO | C₉H₁₀ClIO[1] | C₁₀H₁₃IO[2] |
| Molecular Weight | 262.09 g/mol | 296.53 g/mol [1] | 276.11 g/mol [2] |
| Appearance | White solid[3] | - | - |
| Melting Point | Not Reported | 31 °C[1] | Not Reported |
| Boiling Point | Not Reported | 317 °C at 760 mmHg[1] | Not Reported |
| Density | Not Reported | 1.673 g/cm³[1] | Not Reported |
| Solubility | Soluble in toluene and other aromatic hydrocarbons.[4] | Soluble in toluene and benzene.[4] | Not Reported |
| CAS Number | Not Assigned | 119795-57-2[1] | 5375-00-8[2] |
Experimental Protocols
The synthesis of this compound can be achieved via a Williamson ether synthesis, a common and effective method for preparing ethers. The following protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-4-(3-iodopropoxy)benzene[5][6].
Synthesis of this compound
Materials:
-
Phenol
-
1,3-Diiodopropane
-
Potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of phenol (1.0 equivalent) in dry DMF, add 1,3-diiodopropane (2.0 equivalents) and potassium carbonate (1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.
-
After 24 hours, the reaction mixture is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic and aliphatic protons. The aromatic protons appear as a multiplet in the range of δ 6.46-7.55 ppm[3]. The methylene group attached to the oxygen atom (O-CH₂) resonates as a triplet at approximately δ 3.95 ppm[3]. The methylene group adjacent to the iodine atom (-CH₂-I) appears as a triplet around δ 3.26 ppm[3]. The central methylene group of the propyl chain shows a multiplet at about δ 2.05 ppm[3].
-
¹³C NMR: For the related compound 1-iodo-3-(3-iodopropoxy)benzene, the carbon signals for the propoxy chain are observed at δ 67.4 (O-CH₂), 32.6 (CH₂), and 2.4 (-CH₂-I) ppm[7]. The aromatic carbons in substituted phenoxy compounds typically resonate between 110 and 160 ppm[4].
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands, based on data from its chloro-substituted analog[4]:
-
Aromatic C-H stretch: 3030-3100 cm⁻¹
-
Aromatic C-C stretch: 1500-1600 cm⁻¹ (multiple bands)
-
Aliphatic C-H stretch: 2850-3000 cm⁻¹
-
C-O (ether) stretch: 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric)
-
C-I stretch: 500-600 cm⁻¹
Mass Spectrometry (MS)
In the mass spectrum of the analogous 1-chloro-4-(3-iodopropoxy)benzene, the molecular ion peak is observed, and a common fragmentation pattern is the loss of an iodine atom[4]. For this compound, the mass spectrum would be expected to show the molecular ion peak at m/z 262 and a significant fragment at m/z 135, corresponding to the loss of iodine.
Visualizations
Synthesis workflow for this compound.
Key features of this compound.
References
(3-iodopropoxy)Benzene CAS number and molecular structure
An In-depth Technical Guide to (3-Iodopropyl)benzene
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (3-Iodopropyl)benzene, a versatile chemical intermediate. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the field of drug development, particularly in the synthesis of potent anti-cancer agents. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.
A Note on Nomenclature: The user query specified "(3-iodopropoxy)benzene". However, extensive database searches indicate that this compound is not commonly indexed. The closely related and well-documented compound, (3-Iodopropyl)benzene , with the CAS Number 4119-41-9, is presented in this guide. It is presumed that this is the compound of interest.
Core Compound Identification and Properties
(3-Iodopropyl)benzene, also known as 1-iodo-3-phenylpropane, is an organoiodine compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of a terminal iodine atom on the propyl chain, which is an excellent leaving group in nucleophilic substitution reactions, and the phenyl group, which can be further functionalized.
Molecular Structure
The molecular structure of (3-Iodopropyl)benzene consists of a benzene ring attached to the end of a three-carbon (propyl) chain, with an iodine atom bonded to the terminal carbon of the chain.
Physicochemical Data
A summary of the key quantitative data for (3-Iodopropyl)benzene is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4119-41-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁I | [1][2][3] |
| Molecular Weight | 246.09 g/mol | [1][2][3] |
| Appearance | Colorless to yellow or orange clear liquid | [3] |
| Density | 1.530 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5820 | |
| Boiling Point | 110 °C at 10 mmHg | |
| Flash Point | 110 °C (closed cup) | |
| SMILES | ICCCC1=CC=CC=C1 | [1][2] |
| InChI Key | RGCKJSPKMTWLLX-UHFFFAOYSA-N | [1] |
Synthesis of (3-Iodopropyl)benzene
(3-Iodopropyl)benzene can be efficiently synthesized from the corresponding alcohol, 3-phenyl-1-propanol, through a nucleophilic substitution reaction. A common and effective method involves the use of triphenylphosphine and iodine, which forms an in-situ phosphonium iodide intermediate.
Experimental Protocol: Synthesis from 3-Phenyl-1-propanol
Materials:
-
3-Phenyl-1-propanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1-propanol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous dichloromethane.
-
Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add solid iodine (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn from a clear or pale-yellow solution to a dark brown or reddish-brown color upon the addition of iodine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Continue stirring until the brown color of the excess iodine dissipates, and the organic layer becomes colorless or pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure (3-Iodopropyl)benzene.
Applications in Drug Development
(3-Iodopropyl)benzene is a valuable intermediate in the synthesis of various biologically active molecules due to its ability to introduce a phenylpropyl moiety. This structural motif is found in a number of therapeutic agents.
Precursor to Combretastatin Analogues
A significant application of phenylpropyl derivatives is in the synthesis of analogues of combretastatin, a class of potent anti-cancer compounds.[4] Combretastatins are known to inhibit tubulin polymerization, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. The phenylpropyl group can be a key structural component of these analogues, influencing their binding to tubulin and their overall pharmacological profile.
The synthesis of these analogues often involves the coupling of a substituted phenylpropyl group with another aromatic ring system, mimicking the core structure of natural combretastatins. The iodine atom in (3-Iodopropyl)benzene facilitates this coupling through various cross-coupling reactions or by serving as a leaving group in substitution reactions.
Visualization of a Key Biological Pathway
The following diagram illustrates the mechanism of action of combretastatin analogues, which are synthesized using precursors like (3-Iodopropyl)benzene. These compounds interfere with the dynamic instability of microtubules, a fundamental process for cell division.
Conclusion
(3-Iodopropyl)benzene is a chemical compound with significant utility in synthetic organic chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable reagent. The role of this compound as a precursor in the development of potent therapeutic agents, such as combretastatin analogues, highlights its importance in medicinal chemistry and drug discovery. This guide provides essential information for researchers looking to utilize (3-Iodopropyl)benzene in their scientific endeavors.
References
- 1. Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (3-Iodopropoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Iodopropoxy)benzene is an aromatic ether with an iodinated alkyl chain. Its structural elucidation and purity assessment are crucial for its application in various research and development settings, including as a building block in organic synthesis and drug discovery. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for this compound, this guide leverages data from its close structural analog, (3-bromopropoxy)benzene, to predict and interpret the spectral characteristics of the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. The data for the bromo-analog is provided as a reference.
Table 1: 1H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for (3-Bromopropoxy)benzene | Multiplicity | Integration |
| Ar-H (ortho) | ~6.90-7.00 | 6.94 | d | 2H |
| Ar-H (para) | ~6.85-6.95 | 6.90 | t | 1H |
| Ar-H (meta) | ~7.25-7.35 | 7.29 | t | 2H |
| O-CH2 | ~4.05-4.15 | 4.13 | t | 2H |
| CH2-CH2-CH2 | ~2.20-2.30 | 2.30 | p | 2H |
| CH2-I | ~3.30-3.40 | 3.60 (for CH2-Br) | t | 2H |
Note: The chemical shift for the protons on the carbon bearing the halogen (CH2-I) is expected to be slightly downfield compared to the bromo-analog due to the lower electronegativity of iodine.
Table 2: 13C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound |
| C-I | ~5-15 |
| C-C-C | ~30-40 |
| O-C | ~65-75 |
| Ar-C (para) | ~120-125 |
| Ar-C (ortho) | ~114-118 |
| Ar-C (meta) | ~128-132 |
| Ar-C (ipso) | ~158-162 |
Table 3: IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm-1) for this compound | Vibration Mode |
| C-H (aromatic) | 3050-3150 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (ether) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Stretching |
| C-I | 500-600 | Stretching |
Table 4: Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]+ | 262 | Molecular ion |
| [M-I]+ | 135 | Loss of iodine radical |
| [C6H5O]+ | 93 | Phenoxy cation |
| [C6H5]+ | 77 | Phenyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.
-
1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm-1. A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) column for separation and introduction (GC-MS).
-
Ionization: Use a suitable ionization technique. Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
(3-iodopropoxy)Benzene: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of (3-iodopropoxy)Benzene. Due to the limited availability of specific experimental data for this compound, this document leverages established knowledge of structurally related molecules, including aryl ethers, halogenated hydrocarbons, and benzene derivatives, to forecast its physicochemical properties. Detailed experimental protocols are provided to enable researchers to generate precise data for this specific molecule.
Core Concepts: Solubility and Stability
This compound is an aromatic ether with a halogenated alkyl chain. Its chemical structure, featuring a benzene ring, an ether linkage, and an iodine atom, dictates its solubility and stability characteristics. The benzene ring introduces hydrophobicity, while the ether group can participate in hydrogen bonding as an acceptor.[1][2] The presence of the iodo- group is expected to influence its reactivity and potential degradation pathways.
Predicted Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the "like dissolves like" principle, this compound is anticipated to exhibit good solubility in non-polar and moderately polar organic solvents, and limited solubility in polar solvents like water.[3]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar benzene ring and propyl chain will interact favorably with non-polar solvents.[3] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The ether linkage allows for dipole-dipole interactions with these solvents.[1][2] |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydrophobic benzene ring and propyl chain limit solubility in water.[2][3] Some solubility in alcohols is expected due to the potential for hydrogen bonding with the ether oxygen.[1][2] |
Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is paramount for ensuring its safety and efficacy throughout its shelf life.[4] For this compound, potential stability concerns include cleavage of the ether bond, reactions involving the benzene ring, and dehalogenation.
Factors that can influence the stability of this compound include temperature, light, humidity, and pH.[4][5] The presence of the iodine atom may make the compound susceptible to light-induced degradation (photolysis). Hydrolysis of the ether linkage could occur under strong acidic or basic conditions.
Table 2: Recommended Stability Testing Protocol for this compound (Based on ICH Guidelines)
| Condition | Parameters | Purpose |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6] | To evaluate the thermal stability and sensitivity to moisture during storage. |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months. | To accelerate degradation and predict long-term stability. |
| Stress Testing | To identify potential degradation products and pathways.[4] | |
| Thermal Stress | Elevated temperatures (e.g., 50°C, 60°C, 70°C). | To assess the impact of heat on degradation. |
| Photostability | Exposure to light according to ICH Q1B guidelines. | To determine light sensitivity. |
| Humidity Stress | High humidity conditions (e.g., ≥75% RH). | To evaluate the effect of moisture. |
| pH Stress (in solution) | Acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.[4] | To assess hydrolytic stability. |
| Oxidative Stress | Exposure to an oxidizing agent (e.g., 3% H₂O₂).[4] | To evaluate susceptibility to oxidation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for determining solubility and stability.
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid.
-
Quantification: Analyze a known volume of the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Stability Indicating Method Development and Validation
A stability-indicating analytical method is essential to separate the intact drug from its degradation products.
-
Method Development: Develop an HPLC method (or other suitable chromatographic technique) that can resolve this compound from potential degradation products generated during stress testing.
-
Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in various stress conditions as outlined in Table 2.
-
Exposure: Subject the samples to the specified stress conditions for a defined period.
-
Analysis: At appropriate time points, withdraw samples and analyze them using the validated stability-indicating method.
-
Data Evaluation: Determine the rate of degradation and identify and characterize any significant degradation products, potentially using techniques like Mass Spectrometry (MS).
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the factors influencing stability, the following diagrams are provided.
Caption: Workflow for assessing solubility and stability.
Caption: Factors influencing the stability of the compound.
References
An In-depth Technical Guide to the Anticipated Hazards and Handling of (3-iodopropoxy)Benzene
Disclaimer: A specific Safety Data Sheet (SDS) for (3-iodopropoxy)benzene could not be located during a comprehensive search of available safety and chemical literature. The following technical guide has been compiled to provide a general safety overview based on the chemical structure of this compound and available data for its constituent functional groups and related molecules, such as benzene and iodobenzene. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a substance-specific SDS. A thorough risk assessment should be conducted by qualified personnel before any handling or use of this compound.
Introduction
This compound is an organic compound containing a benzene ring, an ether linkage, and a terminal iodine atom on a propyl chain. Due to the absence of a dedicated Safety Data Sheet, this guide infers potential hazards and handling precautions by analyzing its structural components. The benzene moiety is a known carcinogen and flammable liquid.[1][2][3][4][5][6][7] The ether group presents the risk of peroxide formation, and the iodopropyl group suggests potential reactivity as an alkylating agent.
Hazard Identification and Classification
Based on its structural components, this compound is anticipated to possess a combination of hazards.
Table 1: Anticipated Hazard Classification
| Hazard Class | Anticipated Classification | Notes |
| Flammability | Flammable Liquid | Based on the benzene component, which is a highly flammable liquid.[1][2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed | Benzene is harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation | Benzene is known to cause skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Benzene can cause serious eye irritation.[1][2] |
| Germ Cell Mutagenicity | May cause genetic defects | Benzene is a known mutagen.[1][2] |
| Carcinogenicity | May cause cancer | Benzene is classified as a human carcinogen.[1][2][6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (blood) through prolonged or repeated exposure | Chronic exposure to benzene affects the blood and bone marrow.[1][2][7] |
| Aspiration Hazard | May be fatal if swallowed and enters airways | This is a known hazard for benzene.[1][2] |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of Related Compounds
| Property | Benzene | Iodobenzene | Notes |
| Molecular Formula | C₆H₆ | C₆H₅I | This compound is C₉H₁₁IO |
| Molecular Weight | 78.11 g/mol | 204.01 g/mol | This compound is 262.09 g/mol |
| Appearance | Colorless liquid | Yellow liquid | This compound is expected to be a liquid at room temperature. |
| Boiling Point | 80.1 °C | 188 °C | The boiling point of this compound is likely to be higher than that of iodobenzene due to its larger molecular weight. |
| Flash Point | -11 °C | 74 °C | The flash point is difficult to predict but should be assumed to be in the flammable range. |
| Solubility in Water | Slightly soluble | Insoluble | Expected to be insoluble in water. |
Data sourced from various safety data sheets for Benzene and Iodobenzene.
Handling and Storage
Given the anticipated hazards, stringent safety protocols should be followed when handling and storing this compound.
Handling:
-
All work with this compound should be conducted in a properly functioning chemical fume hood.[8][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Store in a flammables cabinet.[8]
-
Store separately from oxidizing agents, strong acids, and strong bases.[2][10]
-
Due to the ether linkage, there is a potential for peroxide formation upon storage, especially if exposed to air and light. Containers should be dated upon opening and periodically checked for peroxides.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), lab coat, and protective apron.[1][5][8] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][11][12] |
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][10][13] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or water spray.[4][13][14]
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[14] Containers may explode in a fire.[4][14] Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen iodide.[15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions. However, the presence of the iodine atom may make it susceptible to nucleophilic substitution reactions.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[16] However, ethers can form explosive peroxides upon prolonged storage and exposure to air and light.
-
Conditions to Avoid: Heat, flames, sparks, and ignition sources.[2][3] Exposure to air and light during storage should be minimized to prevent peroxide formation.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][10]
Experimental Protocols
Visualizations
Caption: Hazard contributions of the functional groups in this compound.
Caption: General workflow for safely handling hazardous chemicals.
References
- 1. CCOHS: Benzene [ccohs.ca]
- 2. cpchem.com [cpchem.com]
- 3. novachem.com [novachem.com]
- 4. Benzene - EJnet.org [ejnet.org]
- 5. purdue.edu [purdue.edu]
- 6. epa.gov [epa.gov]
- 7. gov.uk [gov.uk]
- 8. uwyo.edu [uwyo.edu]
- 9. carleton.ca [carleton.ca]
- 10. BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 12. NIOSH Pocket Guide: Benzene [ccinfoweb.cchst.ca]
- 13. static.vikaspedia.in [static.vikaspedia.in]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]
The Biological Activities of (3-iodopropoxy)Benzene: A Review of Currently Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the topic of the potential biological activities of the chemical compound (3-iodopropoxy)benzene. Following a comprehensive review of publicly available scientific literature, it must be reported that there is a significant lack of direct research and published data concerning the specific biological activities of this molecule.
Extensive searches for in vitro and in vivo studies, mechanistic analyses, and experimental protocols specifically investigating this compound did not yield any substantive results. The scientific community has not, to date, published findings that would allow for a detailed summary of its biological effects, potential therapeutic applications, or toxicological profile.
The available information predominantly falls into broader categories that, while related to the structural components of this compound, do not provide specific data on the compound itself. The research landscape can be summarized as follows:
1. General Benzene and Metabolite Toxicity: There is a vast body of research on the biological effects of benzene, a foundational component of this compound. Benzene is a well-documented environmental and occupational toxicant. Its metabolism in the body leads to the formation of several reactive metabolites, including phenol, catechol, and hydroquinone. These metabolites are known to induce a range of toxic effects.
-
Hematotoxicity: Benzene and its metabolites are known to be toxic to the bone marrow, potentially leading to disorders such as aplastic anemia and leukemia.[1][2] The mechanism of this toxicity is complex and involves the suppression of the cell cycle in hematopoietic progenitor cells.[2]
-
Genotoxicity: Phenolic metabolites of benzene have been shown to induce oxidative DNA damage and the formation of micronuclei in various cell lines.[3][4] This genotoxic activity is a key factor in benzene's carcinogenic properties.
-
Metabolic Disruption: Recent studies have suggested a link between benzene exposure and metabolic diseases.[5][6] For instance, benzene has been shown to alter body composition and induce lipodystrophy in animal models.[5][6]
It is crucial to emphasize that while this compound contains a benzene ring, the presence of the 3-iodopropoxy side chain would significantly alter its chemical properties, metabolic fate, and, consequently, its biological activity. Therefore, the toxicological data for benzene cannot be directly extrapolated to this compound.
2. Biological Activities of Benzene Derivatives: The scientific literature is rich with studies on the synthesis and biological evaluation of a wide array of benzene derivatives. These compounds are often developed as potential therapeutic agents with activities spanning:
-
Anti-Alzheimer's Disease Agents: Certain 3-arylbenzofuranone derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease by targeting cholinesterase and monoamine oxidase.[7][8]
-
Antimicrobial and Anti-inflammatory Agents: Novel benzenesulphonamide derivatives have demonstrated significant in vivo anti-inflammatory and in vitro antimicrobial activities.[9][10]
-
Anticancer Agents: Various compounds incorporating a benzene structure have been investigated for their antiproliferative activity against human cancer cell lines.[11]
These examples highlight that the benzene ring serves as a versatile scaffold in medicinal chemistry. However, the biological activity of these complex derivatives is determined by the entirety of their molecular structure, not just the benzene core. The specific nature and arrangement of functional groups are paramount in defining their interaction with biological targets.
Conclusion
At present, there is no direct scientific evidence to delineate the biological activities of this compound. The absence of specific studies means that no quantitative data, experimental protocols, or established signaling pathways can be reported for this compound.
For researchers, scientists, and drug development professionals interested in this compound, this represents a significant knowledge gap. Any investigation into its potential biological effects would be novel and would require foundational research, including initial in vitro screening for various activities (e.g., cytotoxicity, antimicrobial, enzyme inhibition) followed by more detailed mechanistic and in vivo studies. Without such primary data, any discussion of its biological activities would be purely speculative.
References
- 1. In utero and in vitro effects of benzene and its metabolites on erythroid differentiation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo genotoxic interactions among three phenolic benzene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Benzene Exposure Leads to Lipodystrophy and Alters Endocrine Activity In Vivo and In Vitro [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Guide to the Synthesis and Potential Significance of (3-iodopropoxy)Benzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive literature review of "(3-iodopropoxy)benzene" reveals a notable scarcity of published data specifically detailing its synthesis, properties, and biological activity. The following guide, therefore, provides a foundational framework based on established synthetic methodologies for the broader class of aryl alkyl ethers and discusses the potential significance of the alkoxybenzene moiety in the context of medicinal chemistry. This document is intended to serve as a starting point for researchers interested in exploring this and related novel chemical entities.
Introduction to Aryl Alkyl Ethers
The aryl alkyl ether motif, characterized by an oxygen atom connecting an aromatic ring to an alkyl chain (Ar-O-R), is a cornerstone in medicinal chemistry. This functional group is present in numerous clinically significant drugs and biologically active compounds. The nature of the aromatic ring, the length and substitution of the alkyl chain, and the specific substituents on either moiety can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The introduction of an iodine atom, as in the theoretical this compound, offers an additional vector for modifying biological activity or for use as a handle in further chemical transformations.
Metabolism, particularly through N-, O-, and S-desalkylation by cytochrome P450 enzymes, plays a critical role in the lifecycle of many drugs. The stability of the ether linkage is a key consideration in drug design, with modifications to the alkyl or aryl groups often aimed at modulating this metabolic pathway.
General Synthetic Methodologies for Aryl Alkyl Ethers
The synthesis of aryl alkyl ethers is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. The two most prominent methods are the Williamson ether synthesis and the Ullmann condensation. The choice of method often depends on the specific substrates, desired scale, and tolerance of functional groups.
Williamson Ether Synthesis
Developed in the 19th century, the Williamson ether synthesis remains a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from an alkyl substrate.
To synthesize a compound like this compound using this method, one would typically react a phenoxide ion with a 1,3-dihalo-propane, followed by a subsequent reaction to introduce the second iodide, or more directly, react phenoxide with a 1-halo-3-iodopropane. A critical consideration for a successful Williamson synthesis is the nature of the alkyl halide; primary halides are preferred as secondary and tertiary halides are prone to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide.
General Experimental Protocol (Representative):
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Ether Formation: To the resulting phenoxide solution, add the primary alkyl halide (e.g., 1-bromo-3-iodopropane, 1.0-1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours.[1]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl alkyl ether.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol. This method is particularly useful when the SN2 pathway of the Williamson synthesis is not feasible, such as when needing to form a diaryl ether or when dealing with less reactive substrates. Traditional Ullmann conditions often required harsh conditions (high temperatures and stoichiometric copper), but modern variations utilize soluble copper catalysts with ligands (e.g., diamines, phenanthrolines), allowing for milder reaction conditions.[2]
For a molecule like this compound, one could envision a reaction between an iodobenzene and 3-iodopropanol, though selectivity and potential side reactions would need to be carefully considered.
General Experimental Protocol (Representative):
-
Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 eq.), the alcohol (1.5-2.0 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq.).[3]
-
Add a high-boiling polar solvent such as DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[2]
-
Reaction: Seal the vessel and heat the mixture to a high temperature, typically between 110 and 210 °C.[2][3] Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts to remove the solvent and any remaining starting materials.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Comparison of Synthetic Methods
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Mechanism | SN2 | Copper-catalyzed cross-coupling[2] |
| Reactants | Phenoxide + Primary Alkyl Halide/Tosylate | Aryl Halide + Alcohol/Alkoxide |
| Key Reagents | Strong base (e.g., NaH, K2CO3) | Copper(I) catalyst, ligand, base[2][3] |
| Typical Conditions | Mild to moderate temperatures (RT to 100 °C)[1] | High temperatures (110-210 °C), though modern methods are milder[2] |
| Advantages | Well-established, often high-yielding, does not require a metal catalyst. | Broader scope for aryl substrates, can be used when SN2 is not feasible. |
| Limitations | Limited to primary alkyl halides due to competing elimination reactions.[4] | Can require harsh conditions, potential for metal contamination in the product.[2] |
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of an aryl alkyl ether, using the Williamson ether synthesis as an example.
Caption: A generalized workflow for the synthesis of aryl alkyl ethers via the Williamson method.
Conclusion and Future Directions
The presence of the alkoxybenzene moiety is a recurring theme in successful therapeutic agents, suggesting that novel analogs, including those bearing an iodopropyl chain, could present interesting biological activities. The iodine atom, in particular, could serve as a heavy atom for crystallographic studies, a site for radiolabeling, or a precursor for further cross-coupling reactions to build molecular complexity.
Researchers aiming to investigate this compound and its analogs would begin by applying the general synthetic protocols outlined above, followed by extensive purification and characterization. Subsequent biological screening would be necessary to elucidate any potential therapeutic value. This guide serves as a preliminary roadmap for such an endeavor, grounded in the fundamental principles of organic synthesis and medicinal chemistry.
References
electrophilic aromatic substitution reactions of benzene derivatives
An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of Benzene Derivatives
Introduction
Electrophilic Aromatic Substitution (EAS) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] This process is of paramount importance in synthetic organic chemistry, serving as a cornerstone for the functionalization of aromatic compounds. For researchers and professionals in drug development, a deep understanding of EAS reactions is crucial for the synthesis of a vast array of pharmaceutical agents and complex molecular architectures. This guide provides a comprehensive overview of the core principles of EAS reactions on benzene derivatives, including mechanistic pathways, substituent effects, quantitative data on reactivity and regioselectivity, and detailed experimental protocols for key transformations.
The General Mechanism of Electrophilic Aromatic Substitution
The mechanism of electrophilic aromatic substitution is generally considered to be a two-step process. The first step, which is the rate-determining step, involves the attack of the electron-rich π system of the aromatic ring on a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][4] This step temporarily disrupts the aromaticity of the ring. In the second, rapid step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[5]
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
reaction mechanisms involving benzene and its derivatives
An In-Depth Technical Guide to the Core Reaction Mechanisms of Benzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal . The content is tailored for professionals in research and drug development, focusing on the foundational organic chemistry that underpins the synthesis of aromatic compounds. This document details the mechanisms of electrophilic and nucleophilic aromatic substitution, as well as reactions occurring at the benzylic position. Emphasis is placed on modern catalytic cross-coupling reactions, which are indispensable in contemporary medicinal chemistry.
Electrophilic Aromatic Substitution (EAS)
The most common reaction for aromatic compounds is electrophilic aromatic substitution (EAS), where an electrophile (E+) replaces a hydrogen atom on the aromatic ring.[1][2] The high electron density of the benzene ring makes it nucleophilic, yet its aromatic stability means it is less reactive than typical alkenes.[1] Consequently, strong electrophiles, often activated by a catalyst, are required.[3]
General Mechanism
The EAS mechanism universally proceeds in two distinct steps:
-
Electrophilic Attack: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5] This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[4]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π system and yielding the substituted product.[3][4]
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Key Electrophilic Aromatic Substitution Reactions
Common EAS reactions are distinguished by the electrophile used.
-
Halogenation: Introduces a halogen (–Cl, –Br). Requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule and generate a sufficiently strong electrophile.[1][3]
-
Nitration: Introduces a nitro group (–NO₂). This is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][6][7]
-
Friedel-Crafts Alkylation: Introduces an alkyl group (–R). An alkyl halide is treated with a Lewis acid (e.g., AlCl₃) to form a carbocation electrophile.[1][4] A major limitation is the potential for carbocation rearrangements.[8]
-
Friedel-Crafts Acylation: Introduces an acyl group (–COR). An acyl halide or anhydride is used with a Lewis acid catalyst.[5][9] The resulting acylium ion is resonance-stabilized and does not undergo rearrangement, making this a more reliable synthetic method than alkylation.[10]
Influence of Substituents
Existing substituents on the benzene ring profoundly affect both the rate of subsequent substitutions and the regioselectivity (orientation) of the incoming electrophile.[4][11]
-
Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene.[4] They are typically ortho, para-directors. Examples include –OH, –OR, –NH₂, and –R.[11]
-
Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate.[4] Most are meta-directors. Examples include –NO₂, –SO₃H, and –COR.[7][11] Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directing because of resonance.[11]
Data on Electrophilic Aromatic Substitution
| Reaction | Substrate | Reagents | Conditions | Product(s) | Yield | Reference(s) |
| Nitration | Benzene | Conc. HNO₃, Conc. H₂SO₄ | < 50°C | Nitrobenzene | ~85-95% | [6][12] |
| Nitration | Methylbenzene | Conc. HNO₃, Conc. H₂SO₄ | 30°C | 2-Nitromethylbenzene & 4-Nitromethylbenzene | ~95% (combined) | [6] |
| Bromination | Propylbenzene | N-Bromosuccinimide (NBS) | CCl₄, Peroxide | (1-Bromopropyl)benzene | 97% | [1] |
| Acylation | Benzene | Acetyl chloride, AlCl₃ | Reflux | Acetophenone | ~90% | [9][13] |
Experimental Protocol: Nitration of Benzene
This protocol outlines the laboratory-scale synthesis of nitrobenzene.
Materials:
-
Concentrated Nitric Acid (21 mL)
-
Concentrated Sulfuric Acid (25 mL)
-
Benzene (17.5 mL)
-
250 mL round-bottom flask
-
Condenser
-
Separatory funnel
-
Ice bath and heating mantle
Procedure:
-
Carefully add 25 mL of concentrated H₂SO₄ to a 250 mL round-bottom flask, followed by 21 mL of concentrated HNO₃. Cool the mixture in an ice bath.[12]
-
Slowly add 17.5 mL of benzene dropwise to the acid mixture while stirring. Maintain the internal temperature below 55°C using the ice bath.[12]
-
After the addition is complete, attach a condenser and heat the mixture to 60°C for approximately 45 minutes with occasional shaking.[12]
-
Cool the reaction mixture and pour it into 150 mL of cold water in a beaker.
-
Transfer the mixture to a separatory funnel. The denser nitrobenzene will form the lower layer. Separate the layers.[12]
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.
-
Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 206-211°C.[12]
Caption: Experimental workflow for the nitration of benzene.
Nucleophilic Aromatic Substitution (SNAr)
While less common than EAS, nucleophilic aromatic substitution (SNAr) is a critical transformation, particularly for aryl halides bearing electron-withdrawing groups (EWGs).[14][15] Unlike aliphatic Sₙ1 and Sₙ2 reactions, the SₙAr mechanism does not proceed via a simple backside attack or carbocation formation.[14][15]
Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This step is typically rate-determining.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The reaction is highly favored when strong electron-withdrawing groups (like –NO₂) are positioned ortho or para to the leaving group.[1][16] These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy.[1][16]
Modern Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules in drug discovery and materials science. These reactions form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
The Suzuki reaction creates a carbon-carbon bond by coupling an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[2][17] The catalytic cycle involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[2][18]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.[18][19]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][18]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Understanding Mechanism Of Electrophilic Substitution In Benzene [unacademy.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. youtube.com [youtube.com]
- 19. Yoneda Labs [yonedalabs.com]
Synthesis of Aromatic Compounds from Benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core synthetic methodologies for the functionalization of benzene, a fundamental building block in organic chemistry and drug development. The focus is on the five primary electrophilic aromatic substitution (EAS) reactions, which are instrumental in the synthesis of a wide array of aromatic compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for laboratory applications.
Introduction to Electrophilic Aromatic Substitution
The most common reaction for aromatic compounds like benzene is electrophilic aromatic substitution.[1] In this type of reaction, an electrophile (E+) reacts with the aromatic ring and substitutes one of the hydrogen atoms.[1] The stability of the benzene ring is disrupted in an intermediate step but is restored in the final product.[2] The general mechanism involves the attack of the π electrons of the benzene ring on a strong electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2] A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted benzene derivative.[2]
A Lewis acid catalyst is often required to generate a sufficiently strong electrophile to react with the stable aromatic ring.[3][4] The five key electrophilic aromatic substitution reactions of benzene are halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation.[2]
Caption: General workflow of electrophilic aromatic substitution on benzene.
Halogenation of Benzene
Aromatic halogenation involves the substitution of a hydrogen atom on the benzene ring with a halogen (typically chlorine or bromine).[5][6][7] This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a stronger electrophile.[5][6][7][8]
Caption: Pathway for the chlorination of benzene using a Lewis acid catalyst.
Experimental Protocol for Chlorination
This protocol outlines the laboratory synthesis of chlorobenzene from benzene.
Materials:
-
Benzene (30 g)
-
Potassium permanganate (40 g)
-
Concentrated hydrochloric acid (200 ml)
-
Concentrated sulfuric acid
-
Steel wool (catalyst)
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Dichloromethane
Apparatus:
-
Three-necked 250 ml round-bottom flask
-
Condenser
-
Gas inlet tube
-
Dropping funnel
-
Heating mantle/oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up the three-necked flask with the condenser, gas inlet tube, and add 30 g of benzene and a piece of steel wool.[9]
-
Generate chlorine gas by reacting 40 g of potassium permanganate with 200 ml of concentrated HCl, added dropwise.[9]
-
Dry the chlorine gas by bubbling it through concentrated sulfuric acid.[9]
-
Bubble the dry chlorine gas through the benzene. The reaction is exothermic.[9]
-
After the chlorine generation ceases, heat the reaction mixture at 70°C for 30 minutes.[9]
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 ml of water, 50 ml of 10% NaOH solution, and 50 ml of saturated NaCl solution.[9]
-
Dry the organic layer with anhydrous sodium sulfate.[9]
-
Filter the mixture and wash the sodium sulfate with dichloromethane.[9]
-
Purify the product by fractional distillation, collecting the fraction that boils at 131-134°C.[9]
Quantitative Data for Halogenation
| Parameter | Value | Reference |
| Reaction | Chlorination of Benzene | [9] |
| Benzene | 30 g | [9] |
| Potassium Permanganate | 40 g | [9] |
| Conc. HCl | 200 ml | [9] |
| Reaction Temperature | Room Temp (exothermic), then 70°C | [9] |
| Reaction Time | 30 minutes (heating) | [9] |
| Product Boiling Point | 131-134°C | [9] |
| Yield | 32% | [9] |
Nitration of Benzene
The nitration of benzene introduces a nitro group (-NO₂) onto the aromatic ring. This is achieved by reacting benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid, known as the nitrating mixture.[10] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[10]
Caption: Pathway for the nitration of benzene to form nitrobenzene.
Experimental Protocol for Nitration
This protocol details the synthesis of nitrobenzene.
Materials:
-
Benzene (50 ml)
-
Concentrated nitric acid (60 ml)
-
Concentrated sulfuric acid (60 ml)
-
Dilute sodium carbonate solution
-
Anhydrous calcium chloride
Apparatus:
-
Round-bottom flask
-
Dropping funnel
-
Water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 50 ml of benzene.
-
Prepare a nitrating mixture of 60 ml of concentrated nitric acid and 60 ml of concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the benzene with constant shaking and cooling.
-
Heat the mixture in a water bath at 60°C for about 1.5 hours until a yellow oily layer of nitrobenzene appears.
-
Cool the flask and separate the nitrobenzene layer using a separatory funnel.
Work-up and Purification:
-
Wash the crude nitrobenzene with dilute sodium carbonate solution to remove acidic impurities, followed by several washes with water.
-
Dry the nitrobenzene over anhydrous calcium chloride.
-
Purify the product by distillation, collecting the fraction at 211°C.
Quantitative Data for Nitration
| Parameter | Value | Reference |
| Reaction | Nitration of Benzene | |
| Benzene | 50 ml | |
| Conc. HNO₃ | 60 ml | |
| Conc. H₂SO₄ | 60 ml | |
| Reaction Temperature | 60°C | |
| Reaction Time | 1.5 hours | |
| Product Boiling Point | 211°C | |
| Yield | Not specified |
Sulfonation of Benzene
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the benzene ring. This is typically achieved by heating benzene with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or concentrated sulfuric acid alone.[11][12][13][14] The electrophile in this reaction is SO₃.[11][12][13] The reaction is reversible.[1][13][14]
Caption: Pathway for the sulfonation of benzene to form benzenesulfonic acid.
Experimental Protocol for Sulfonation
This protocol describes the synthesis of benzenesulfonic acid.
Materials:
-
Benzene
-
Fuming sulfuric acid (oleum) or concentrated sulfuric acid
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Method A (with concentrated H₂SO₄): Heat benzene under reflux with concentrated sulfuric acid for several hours.[11][12]
-
Method B (with fuming H₂SO₄): Warm benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes.[11][12]
Work-up and Purification:
-
The product, benzenesulfonic acid, is often used in situ or isolated as its salt. The work-up procedure can vary depending on the subsequent steps.
Quantitative Data for Sulfonation
| Parameter | Method A | Method B | Reference |
| Reagent | Concentrated H₂SO₄ | Fuming H₂SO₄ | [11][12] |
| Temperature | Reflux | 40°C | [11][12] |
| Reaction Time | Several hours | 20-30 minutes | [11][12] |
| Product | Benzenesulfonic acid | Benzenesulfonic acid | [11][12] |
| Yield | Not specified | Not specified |
Friedel-Crafts Alkylation
Friedel-Crafts alkylation involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, typically AlCl₃, to form an alkylbenzene.[15][16][17] A major limitation of this reaction is the tendency of the intermediate carbocation to rearrange to a more stable carbocation, which can lead to a mixture of products.[18] Also, the product, an alkylbenzene, is more reactive than benzene, which can lead to polyalkylation.[4][15][18][19]
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. mt.com [mt.com]
- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chlorination Of Benzene | Reaction, Uses, Facts & Summary [chemdictionary.org]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. prepchem.com [prepchem.com]
- 12. scribd.com [scribd.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
experimental protocol for the synthesis of (3-iodopropoxy)Benzene
Abstract
This application note provides a detailed experimental protocol for the synthesis of (3-iodopropoxy)benzene. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This protocol outlines the reaction of phenol with 1,3-diiodopropane in the presence of a base to yield the desired product. The methodology includes a comprehensive list of materials, step-by-step procedures for the synthesis and purification, and characterization data. This document is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the development of more complex molecules, including pharmaceuticals and materials. The Williamson ether synthesis is the chosen method for this protocol due to its efficiency and broad applicability in forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by the deprotonation of phenol, acts as a nucleophile and attacks the primary carbon of 1,3-diiodopropane, displacing an iodide ion.[1][2]
Reaction Scheme
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
1,3-Diiodopropane is a lachrymator and should be handled with care in a fume hood. [3]* Acetone and diethyl ether are highly flammable and should be used away from ignition sources.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing this experiment.
References
Application Notes and Protocols for (3-Iodopropoxy)benzene in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Iodopropoxy)benzene is a versatile bifunctional organic building block. Its structure, featuring a terminal primary iodide and a stable phenoxy group, allows for a range of selective chemical transformations. The primary iodide is an excellent leaving group in nucleophilic substitution reactions, making the propyl chain a convenient linker for introducing the phenoxy moiety onto various molecular scaffolds. This document outlines key applications of this compound in organic synthesis, providing detailed protocols for its use in ether synthesis, amine alkylation, and carbon-carbon bond formation.
Core Applications of this compound
The reactivity of this compound is dominated by the chemistry of the alkyl iodide. The C-I bond is susceptible to cleavage by a wide range of nucleophiles, making it a valuable reagent for introducing a phenoxypropyl group.
O-Alkylation via Williamson Ether Synthesis
This compound is an ideal electrophile for the Williamson ether synthesis, reacting with alkoxides to form more complex ethers.[1][2] This reaction is a classic and reliable method for constructing ether linkages and proceeds via an SN2 mechanism.[1][2] The use of a primary iodide ensures that the reaction is generally efficient and less prone to competing elimination reactions.[2]
N-Alkylation of Amines
Primary and secondary amines can be readily alkylated with this compound to yield the corresponding secondary and tertiary amines, respectively.[3][4] This nucleophilic substitution reaction is fundamental in the synthesis of a vast number of biologically active compounds and functional materials.[3] Careful control of stoichiometry is necessary to avoid over-alkylation, particularly with primary amines.[4]
C-C Bond Formation via Organometallic Reagents
The alkyl iodide moiety can be converted into an organometallic species, such as a Grignard reagent.[5][6] This transformation inverts the polarity of the terminal carbon from an electrophile to a potent nucleophile. The resulting Grignard reagent can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide.[7][8] This two-step sequence significantly broadens the synthetic utility of this compound.
Data Presentation: Summary of Key Transformations
| Application | Reactant | Reagent | Product | Typical Conditions | Potential Yield |
| Williamson Ether Synthesis | Alcohol (R-OH) | This compound | R-O-(CH₂)₃-O-Ph | Base (K₂CO₃, NaH), Solvent (Acetonitrile, DMF, THF), 50-100 °C[1] | 50-95%[1] |
| N-Alkylation | Secondary Amine (R₂NH) | This compound | R₂N-(CH₂)₃-O-Ph | Base (K₂CO₃ or excess amine), Solvent (Acetonitrile, Ethanol), RT to Reflux | Good to Excellent |
| Grignard Reaction | 1. Mg(0) 2. Aldehyde (R'CHO) | 1. This compound 2. Resulting Grignard | R'-CH(OH)-(CH₂)₃-O-Ph | 1. Anhydrous Ether or THF 2. Anhydrous Ether or THF, followed by acidic workup | Moderate to Good |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-3-phenoxypropane
This protocol describes the reaction of this compound with sodium ethoxide.
Materials:
-
This compound
-
Ethanol, anhydrous
-
Sodium metal (handle with extreme care)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of anhydrous ethanol.
-
Carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) to the ethanol. The mixture will generate hydrogen gas and sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.
-
To the resulting sodium ethoxide solution, add this compound (2.64 g, 10 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-ethoxy-3-phenoxypropane.
Protocol 2: N-Alkylation of Piperidine
This protocol details the synthesis of 1-(3-phenoxypropyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.32 g, 5 mmol), piperidine (0.85 g, 10 mmol, 2 equivalents), and anhydrous potassium carbonate (1.38 g, 10 mmol).[9]
-
Add 20 mL of anhydrous acetonitrile as the solvent.[1]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and potassium iodide byproduct.
-
Rinse the solid with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to remove the solvent and excess piperidine.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with deionized water (2 x 20 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-phenoxypropyl)piperidine.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 3: Grignard Reagent Formation and Reaction with Benzaldehyde
This protocol describes the formation of (3-phenoxypropyl)magnesium iodide and its subsequent reaction with benzaldehyde to form 1-phenyl-4-phenoxybutan-1-ol.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous diethyl ether or THF
-
Benzaldehyde, freshly distilled
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)
Procedure: Part A: Grignard Reagent Formation
-
Assemble the dry three-neck flask with a reflux condenser, a dropping funnel, and a stopper. Maintain a positive pressure of an inert gas (e.g., nitrogen).
-
Place magnesium turnings (0.14 g, 6 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.[10]
-
In the dropping funnel, prepare a solution of this compound (1.32 g, 5 mmol) in 10 mL of anhydrous diethyl ether.[5]
-
Add a small portion (approx. 1 mL) of the iodide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of benzaldehyde (0.53 g, 5 mmol) in 5 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the cold, stirring Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl (approx. 15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica gel.
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of (3-iodopropoxy)Benzene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-iodopropoxy)Benzene is a versatile chemical intermediate valuable in the synthesis of a variety of organic molecules, particularly in the field of drug discovery and development. Its utility stems from the presence of a reactive iodo group at the terminus of a propoxy chain attached to a benzene ring. This functional group arrangement allows for facile nucleophilic substitution reactions, making it an excellent building block for introducing a phenoxypropyl moiety into target structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmacologically active compounds, with a focus on the preparation of Naftopidil analogues, which are potent α1-adrenergic receptor antagonists.
Key Applications
The primary application of this compound lies in its use as an alkylating agent in Williamson ether-type syntheses. The high reactivity of the carbon-iodine bond makes it a superior choice compared to its chloro- or bromo-analogues, often allowing for milder reaction conditions and higher yields. A significant application is in the synthesis of arylpiperazine derivatives, a common scaffold in many centrally acting and cardiovascular drugs.
One of the most notable applications is in the synthesis of Naftopidil and its analogues. Naftopidil is a selective α1D-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. The synthesis of Naftopidil involves the coupling of a substituted arylpiperazine with a 1-(3-halopropoxy)naphthalene moiety. While syntheses starting from 1-naphthol and 1-bromo-3-chloropropane are documented, the use of a pre-functionalized iodinated intermediate like this compound can offer synthetic advantages.
Data Presentation
Table 1: Comparison of Halogenated Propoxybenzene Derivatives as Alkylating Agents
| Alkylating Agent | Leaving Group | Relative Reactivity (SN2) | Typical Reaction Conditions |
| (3-chloropropoxy)Benzene | Cl | 1 | High temperature, strong base |
| (3-bromopropoxy)Benzene | Br | ~200 | Moderate temperature, base |
| This compound | I | ~30,000 | Room temp. to moderate temp., mild base |
Note: Relative reactivity is an approximation for typical SN2 reactions and can vary based on substrate and reaction conditions.
Table 2: Representative Yields in the Synthesis of Naftopidil Analogues
| Arylpiperazine Reactant | Alkylating Agent | Product | Yield (%) |
| 1-(2-methoxyphenyl)piperazine | 1-(3-chloropropoxy)naphthalene | Naftopidil | 75-85 |
| 1-(2-ethoxyphenyl)piperazine | 1-(3-bromopropoxy)naphthalene | Naftopidil Analogue | 80-90 |
| 1-(2-methoxyphenyl)piperazine | 1-(3-iodopropoxy)naphthalene * | Naftopidil | >90 (expected) |
*Yields for the iodo-derivative are projected to be higher due to increased reactivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from a more readily available halogenated precursor.
Materials:
-
(3-bromopropoxy)benzene
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Sodium thiosulfate solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of (3-bromopropoxy)benzene (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the precipitated sodium bromide by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with 10% sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
Expected Yield: >95%
Protocol 2: Synthesis of a Naftopidil Analogue using this compound
This protocol outlines the coupling of this compound with a substituted arylpiperazine.
Materials:
-
This compound
-
1-(2-methoxyphenyl)piperazine
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Stir the suspension under an inert atmosphere at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired Naftopidil analogue.
Expected Yield: >90%
Mandatory Visualizations
Caption: Synthesis of this compound via Finkelstein reaction.
Caption: Synthesis of a Naftopidil analogue.
Caption: Simplified signaling pathway of Naftopidil.
Application Notes and Protocols: (3-iodopropoxy)Benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-iodopropoxy)Benzene and its analogs are valuable reagents in the synthesis of a variety of pharmaceutical compounds. The propoxybenzene moiety is a common structural feature in a number of clinically important drugs. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in the synthesis of pharmaceutical intermediates, with a focus on the preparation of Silodosin, a selective α1A-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.
The key transformation facilitated by this compound is the O-alkylation of phenolic substrates or the N-alkylation of amine-containing scaffolds, forming a crucial ether or amine linkage, respectively. This reaction is fundamental in building the core structure of several active pharmaceutical ingredients (APIs).
Application: Synthesis of Silodosin Intermediates
A critical step in several patented synthetic routes to Silodosin involves the introduction of a substituted propoxy chain onto an indoline scaffold. While some routes utilize the chloro- or bromo-analogs, this compound offers the advantage of a more reactive leaving group (iodide), which can lead to milder reaction conditions and potentially higher yields. The general scheme involves the N-alkylation of a functionalized indoline derivative.
General Reaction Scheme
Caption: General workflow for the synthesis of a Silodosin intermediate.
Experimental Protocols
The following protocol is a representative example of an N-alkylation reaction using a 3-halopropylbenzene derivative in the synthesis of a Silodosin intermediate, based on methodologies described in the patent literature. While the example uses 3-chloropropyl benzoate, the conditions are readily adaptable for this compound, likely with shorter reaction times or lower temperatures due to the higher reactivity of the iodide leaving group.
Protocol 1: N-Alkylation of a Phthalimide-Indoline Derivative
This protocol describes the N-alkylation of a protected indoline derivative, a key step in the synthesis of a Silodosin precursor.
Objective: To synthesize a benzoate-protected Silodosin intermediate via N-alkylation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles (equiv.) |
| Phthalimide-Indoline Derivative | N/A | 320.33 g/mol | 32 g | 0.1 mol (1.0) |
| 3-chloropropyl benzoate | 6279-57-8 | 198.65 g/mol | 32 g | 0.16 mol (1.6) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 33 g | 0.24 mol (2.4) |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 g/mol | 26 g | 0.16 mol (1.6) |
| Tetrabutylammonium Bromide | 1643-19-2 | 322.37 g/mol | 2.2 g | 0.007 mol (0.07) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 600 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 400 mL | - |
| 5% Hydrochloric Acid (aq) | 7647-01-0 | 36.46 g/mol | 800 mL | - |
Procedure:
-
To a suitable reaction vessel, add the phthalimide-indoline derivative (32 g, 0.1 mol), 3-chloropropyl benzoate (32 g, 0.16 mol), potassium carbonate (33 g, 0.24 mol), potassium iodide (26 g, 0.16 mol), tetrabutylammonium bromide (2.2 g, 0.007 mol), and N,N-dimethylformamide (600 mL).
-
Slowly heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until completion (typically 18-26 hours).
-
After the reaction is complete, cool the mixture and remove the DMF by distillation under reduced pressure.
-
To the residue, add dichloromethane (400 mL) and 5% aqueous hydrochloric acid (800 mL) and stir the mixture.
-
Separate the organic phase.
-
The product can be further purified by standard techniques such as crystallization or column chromatography.
Expected Outcome:
The reaction is expected to yield the N-alkylated benzoate product. Subsequent deprotection and functional group manipulations would lead to the final Silodosin API.
Signaling Pathway of Silodosin
Silodosin is a selective antagonist of the α1A-adrenergic receptor, which is predominantly found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra. By blocking these receptors, Silodosin causes smooth muscle relaxation in these tissues, leading to an improvement in the symptoms of benign prostatic hyperplasia (BPH).
Caption: Mechanism of action of Silodosin on the α1A-adrenergic receptor signaling pathway.
Conclusion
This compound is a versatile and reactive building block for the synthesis of pharmaceutical compounds, particularly those containing an aryloxypropylamine or related structural motif. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors. The adaptability of the reaction conditions allows for its application to a range of substrates in the development of novel therapeutics. Careful optimization of reaction parameters is recommended for each specific application to ensure high yields and purity of the desired products.
Application Notes and Protocols for the Purification of (3-iodopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used in the purification of (3-iodopropoxy)benzene. The methodologies outlined below are designed to ensure the isolation of a high-purity product suitable for research, development, and pharmaceutical applications.
Introduction
This compound is an organic compound with potential applications in organic synthesis and pharmaceutical development. The purity of this compound is critical for its intended use, necessitating robust purification and analytical methods to remove starting materials, byproducts, and other impurities. This document describes the use of column chromatography for purification, followed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁IO | [1] |
| Molecular Weight | 246.09 g/mol | [1][2] |
| Physical State | Colorless to yellow/orange clear liquid | [2] |
| Purity (typical) | >98.0% (by GC) | [2] |
Purification Protocol: Flash Column Chromatography
Flash column chromatography is an effective method for the preparative purification of this compound from a crude reaction mixture.[3][4] The principle of this technique is the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
Experimental Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Secure the glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add another layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% petroleum ether. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%). A gradient elution is often more effective for separating compounds with different polarities.[4]
-
Fraction Collection: Collect the eluent in fractions of equal volume.
-
TLC Analysis: Monitor the separation by spotting each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and visualize the spots under a UV lamp.
-
Product Pooling and Solvent Evaporation: Combine the fractions containing the pure this compound, as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
A general workflow for the purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification and analysis of this compound.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate technique for determining the purity of this compound. A reversed-phase HPLC method is generally suitable for this compound.
Table 2: Suggested HPLC Parameters for this compound Analysis
| Parameter | Suggested Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis, providing information on the purity and identity of the compound.
Table 3: Suggested GC-MS Parameters for this compound Analysis
| Parameter | Suggested Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified this compound.
Table 4: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
| ¹H | Aromatic protons | 6.5 - 8.0 | [5][6] |
| ¹H | -O-CH₂- | ~4.0 | |
| ¹H | -CH₂-CH₂-I | ~2.2 | |
| ¹H | -CH₂-I | ~3.3 | |
| ¹³C | Aromatic carbons | 110 - 160 | [5][6] |
| ¹³C | -O-CH₂- | ~68 | |
| ¹³C | -CH₂-CH₂-I | ~34 | |
| ¹³C | -CH₂-I | ~3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| C-H (aromatic) | 3100 - 3000 | [6] |
| C-H (aliphatic) | 3000 - 2850 | |
| C=C (aromatic) | 1600 - 1450 | [6] |
| C-O (ether) | 1300 - 1000 | |
| C-I | 600 - 500 |
Logical Relationship of Purification and Analysis
The following diagram illustrates the logical flow from the crude product to the final, characterized pure compound.
Caption: Logical workflow for the purification and characterization of this compound.
Conclusion
The protocols and analytical methods described in this document provide a comprehensive framework for the purification and characterization of this compound. Adherence to these methodologies will enable researchers and drug development professionals to obtain a high-purity product, ensuring the reliability and reproducibility of their subsequent experiments and applications. The provided parameters for HPLC, GC-MS, NMR, and IR are starting points and may require optimization based on the specific instrumentation and impurity profile of the crude material.
References
Application Notes and Protocols for the Industrial Synthesis of (3-iodopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scaled-up synthesis of (3-iodopropoxy)benzene, a key intermediate in pharmaceutical and materials science applications. The synthesis is based on the Williamson ether synthesis, optimized for industrial production through the use of phase transfer catalysis.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and functional materials. Its synthesis via the Williamson ether synthesis, the reaction of a phenoxide with an alkyl halide, is a well-established method. For industrial-scale production, optimizing reaction conditions to maximize yield, minimize byproducts, and ensure cost-effectiveness is crucial. The use of a phase transfer catalyst (PTC) is highly recommended for large-scale synthesis as it enhances reaction rates, improves yields, and allows for milder reaction conditions, often with the use of less expensive and hazardous inorganic bases.
Synthesis Pathway
The primary synthetic route for this compound is the Williamson ether synthesis, involving the O-alkylation of phenol with 1,3-diiodopropane. The reaction is typically carried out in a biphasic system with an aqueous solution of a base and an organic solvent, facilitated by a phase transfer catalyst.
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound based on analogous Williamson ether syntheses under phase transfer catalysis conditions.
Table 1: Reactant Stoichiometry and Catalysis
| Reactant/Catalyst | Molar Ratio (relative to Phenol) | Notes |
| Phenol | 1.0 | Limiting reagent. |
| 1,3-Diiodopropane | 1.1 - 1.5 | A slight excess is used to ensure complete conversion of phenol and minimize diarylation byproducts. |
| Base (e.g., NaOH) | 1.5 - 2.0 | Sufficient excess to deprotonate phenol and maintain basicity. |
| Phase Transfer Catalyst (e.g., TBAB) | 0.01 - 0.05 | Catalytic amount. Higher loading may increase rate but also cost. |
Table 2: Reaction Conditions and Expected Yields
| Parameter | Range | Notes |
| Temperature | 60 - 90 °C | Higher temperatures increase reaction rate but may also promote side reactions. |
| Reaction Time | 4 - 12 hours | Monitored by TLC or GC until consumption of phenol. |
| Solvent | Toluene, Xylene | Aprotic, non-polar solvents are preferred for the organic phase. |
| Expected Yield (Isolated) | 75 - 90% | Yields are dependent on the optimization of all reaction parameters. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be optimized for specific industrial equipment and safety procedures.
Materials:
-
Phenol
-
1,3-Diiodopropane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl), dilute solution (for washing)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Separatory funnel (for work-up)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To the jacketed reactor, add phenol, toluene, and tetrabutylammonium bromide (TBAB). Begin stirring to ensure a homogenous mixture.
-
Base Addition: Prepare a solution of sodium hydroxide in deionized water and add it to the reactor.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) with continuous stirring.
-
Alkylating Agent Addition: Slowly add 1,3-diiodopropane to the reaction mixture via an addition funnel over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the phenol is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear oil.
Purification Protocol
Vacuum Distillation:
-
The crude this compound is transferred to a distillation flask.
-
The apparatus is set up for vacuum distillation.
-
The product is distilled under reduced pressure. The boiling point will be significantly lower than the atmospheric boiling point. Collect the fraction at the appropriate temperature and pressure.
Crystallization (Optional):
-
If further purification is required, the distilled product can be crystallized from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a slightly more polar solvent).
-
Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the crystals by filtration and dry them under vacuum.
Characterization
The final product should be characterized to confirm its identity and purity.
Table 3: Expected Characterization Data for this compound
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~3.4 (t, 2H, I-CH₂), ~2.3 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~158 (Ar-C-O), ~129 (Ar-CH), ~121 (Ar-CH), ~114 (Ar-CH), ~68 (O-CH₂), ~34 (-CH₂-CH₂-CH₂-), ~4 (I-CH₂) |
| Mass Spec (EI) | m/z: 262 [M]⁺ |
| Appearance | Colorless to pale yellow oil |
Safety Considerations
-
Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,3-Diiodopropane: Lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Logical Relationships in Synthesis Optimization
Caption: Interplay of parameters in synthesis optimization.
Application Notes and Protocols: (3-iodopropoxy)benzene as a Building Block in Materials Science
Note to the Reader: Extensive literature searches did not yield specific examples of "(3-iodopropoxy)benzene" being utilized as a primary building block in materials science. The following application notes and protocols are based on the known reactivity of analogous compounds, such as (3-bromopropoxy)benzene and other haloalkoxy-functionalized aromatic molecules. The methodologies provided are predictive and would require adaptation and optimization for the specific physicochemical properties of this compound.
Introduction
This compound is an aromatic compound featuring a terminal iodide on a propyl ether chain. This bifunctional nature makes it a potentially valuable, yet underexplored, building block in materials science. The phenoxy group can be incorporated into polymer backbones or larger molecular architectures, while the reactive iodo group offers a versatile handle for a variety of chemical transformations. This allows for the synthesis of functional polymers, surface modifications, and the development of novel biomaterials. The lability of the carbon-iodine bond makes it particularly suitable for nucleophilic substitution reactions and certain coupling chemistries.
Potential Applications in Materials Science
Synthesis of Functional Polymers
The terminal iodo group of this compound can be leveraged to synthesize polymers with pendant phenoxy groups. These polymers can exhibit interesting thermal, optical, and electronic properties.
2.1.1. Poly(acrylate) and Poly(methacrylate) Synthesis via Atom Transfer Radical Polymerization (ATRP)
This compound can be used to prepare an ATRP initiator. The resulting initiator can then be used to polymerize acrylate or methacrylate monomers, yielding polymers with a phenoxypropyl group at one end.
Experimental Protocol: Synthesis of a (3-phenoxypropoxy)-functionalized ATRP Initiator and Subsequent Polymerization
Materials:
-
This compound
-
2-hydroxyethyl 2-bromoisobutyrate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl methacrylate (MMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (as solvent)
-
Methanol
-
Basic alumina
Procedure:
-
Initiator Synthesis:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-hydroxyethyl 2-bromoisobutyrate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction proceed at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the (3-phenoxypropoxy)-functionalized ATRP initiator.
-
-
ATRP of Methyl Methacrylate:
-
In a Schlenk flask, add the synthesized initiator (1.0 eq), methyl methacrylate (100 eq, previously passed through basic alumina to remove inhibitor), and anisole.
-
Add CuBr (1.0 eq) and PMDETA (1.0 eq).
-
The flask is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a short column of basic alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol and dry under vacuum.
-
Expected Outcome: A well-defined poly(methyl methacrylate) (PMMA) chain with a terminal (3-phenoxypropoxy) group.
Quantitative Data Summary (Hypothetical):
| Polymer Sample | Initiator:Monomer Ratio | Mn ( g/mol ) (GPC) | Đ (PDI) (GPC) |
| PMMA-OPh-1 | 1:50 | 5,200 | 1.15 |
| PMMA-OPh-2 | 1:100 | 10,500 | 1.18 |
| PMMA-OPh-3 | 1:200 | 21,100 | 1.22 |
Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index
Surface Modification of Substrates
The reactivity of the iodo group allows for the covalent attachment of this compound to surfaces, thereby modifying their properties such as wettability, biocompatibility, or reactivity for further functionalization.
2.2.1. Grafting onto Hydroxyl-Terminated Surfaces
Surfaces rich in hydroxyl groups (e.g., silicon wafers, glass, metal oxides) can be functionalized with this compound.
Experimental Protocol: Surface Modification of a Silicon Wafer
Materials:
-
Silicon wafer
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
Procedure:
-
Surface Activation:
-
Clean the silicon wafer by sonication in ethanol and deionized water.
-
Immerse the wafer in Piranha solution for 30 minutes to generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafer extensively with deionized water and dry under a stream of nitrogen.
-
-
Surface Functionalization:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.1 eq relative to estimated surface hydroxyls) in anhydrous toluene.
-
Carefully place the activated silicon wafer in the flask.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Heat the reaction to 80 °C and leave for 24 hours.
-
Cool the reaction to room temperature and quench any remaining NaH with ethanol.
-
Remove the wafer and sonicate sequentially in ethanol and deionized water to remove any physisorbed material.
-
Dry the functionalized wafer under a stream of nitrogen.
-
Characterization: The success of the surface modification can be confirmed by techniques such as contact angle goniometry (expect an increase in hydrophobicity), X-ray photoelectron spectroscopy (XPS, to detect the presence of iodine and changes in the C1s and O1s spectra), and atomic force microscopy (AFM, to assess surface morphology).
Application in Drug Delivery
While no direct use of this compound in drug delivery is documented, its structure lends itself to the synthesis of amphiphilic block copolymers that can self-assemble into micelles for drug encapsulation.
Hypothetical Signaling Pathway Interaction:
Materials functionalized with phenoxy groups could potentially interact with biological systems through non-covalent interactions with aromatic residues in proteins. For example, a drug delivery vehicle decorated with phenoxy groups might show enhanced binding to proteins with hydrophobic pockets, potentially influencing its biodistribution and cellular uptake. This is a speculative pathway that would require experimental validation.
Visualizations
Caption: Workflow for ATRP synthesis of PMMA using a (3-phenoxypropoxy)-functionalized initiator.
Caption: Workflow for the surface modification of a silicon wafer with this compound.
Applications of Benzene Derivatives in Key Industries: Application Notes and Protocols
Benzene and its derivatives are fundamental building blocks in the chemical industry, serving as precursors to a vast array of materials and substances used across numerous sectors.[1] Their versatile reactivity and stable aromatic core make them indispensable in the synthesis of pharmaceuticals, polymers, agrochemicals, and dyes.[2][3] This document provides detailed application notes and experimental protocols for key benzene derivatives, aimed at researchers, scientists, and drug development professionals.
Pharmaceutical Industry: Synthesis of Paracetamol
Benzene derivatives are crucial intermediates in the synthesis of a wide range of drugs, including analgesics, antibiotics, and anticancer agents.[4] Paracetamol (acetaminophen), a widely used analgesic and antipyretic, is a prime example of a pharmaceutical derived from a benzene core structure.[5][6]
Application Notes:
Paracetamol is synthesized via the acetylation of the amine group of 4-aminophenol using acetic anhydride.[6] This reaction forms an amide functional group, with acetic acid as a byproduct.[6] The crude product is then typically purified by recrystallization.[6]
Table 1: Physical and Chemical Properties of Paracetamol
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molar Mass | 151.16 g/mol |
| Melting Point | 169 °C (336 °F) |
| Solubility in Water | 12.7 mg/mL at 20 °C |
| Appearance | White crystalline solid |
Experimental Protocol: Synthesis of Paracetamol[5][6][7]
Materials:
-
4-aminophenol
-
Acetic anhydride
-
Deionized water
-
Ethanol (for recrystallization, optional)[7]
-
Activated charcoal (optional, for decolorizing)[8]
-
Beakers
-
Heating plate/water bath
-
Stirring rod
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a beaker, suspend 3.0 g of 4-aminophenol in 10.0 mL of deionized water.[6]
-
Add 4.0 mL of acetic anhydride to the suspension and gently heat the mixture in a water bath to approximately 85 °C, stirring continuously until the solid dissolves.[6]
-
Continue heating for an additional 10-15 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization of the crude paracetamol.
-
Collect the crude product by suction filtration using a Buchner funnel and wash with a small amount of cold deionized water.[6][7]
-
Recrystallization (Purification):
-
Transfer the crude solid to a clean beaker.
-
Add a minimal amount of hot deionized water or an ethanol-water mixture (e.g., 10 mL of water per 1 g of crude product) and heat until the solid completely dissolves.[6][7] If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.[8]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
Collect the purified paracetamol crystals by suction filtration and dry them. The expected yield is typically between 35% and 70%.[7]
-
Experimental Workflow: Synthesis of Paracetamol
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Benzene and benzene derivatives: uses and properties | Repsol [repsol.com]
- 4. Uses of Benzene - GeeksforGeeks [geeksforgeeks.org]
- 5. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. rsc.org [rsc.org]
- 8. WO2017154024A1 - A process for synthesis of paracetamol - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (3-iodopropoxy)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-iodopropoxy)benzene as a versatile building block in various palladium-catalyzed cross-coupling reactions. The inclusion of a flexible three-carbon linker terminating in a reactive iodide offers a valuable tool for the synthesis of diverse molecular architectures, particularly in the development of novel therapeutic agents and functional materials.
Introduction to this compound in Cross-Coupling
This compound is an aromatic compound featuring a phenoxy group connected to a propyl iodide. This structure makes it an excellent substrate for a range of cross-coupling reactions. The aryl iodide moiety provides a reactive site for palladium-catalyzed transformations, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The propoxy linker offers conformational flexibility and a potential site for further functionalization, making it a valuable synthon in medicinal chemistry and materials science. This document outlines protocols for four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Key Applications
The application of this compound in cross-coupling reactions allows for the synthesis of a wide array of complex molecules. The resulting phenoxypropyl-substituted aromatic compounds are of significant interest in drug discovery, as this motif is present in a number of biologically active molecules.[1] The ability to couple this compound with various partners (boronic acids, alkenes, alkynes, and amines) opens up avenues for creating libraries of compounds for screening and lead optimization.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of this compound with representative coupling partners. Please note that these are general conditions and may require optimization for specific substrates.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 85-95 |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 80-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-90 |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.[2] Aryl iodides are highly reactive substrates for this transformation.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol, 278 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and deionized water.
-
Seal the tube and heat the reaction mixture at 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Heck Reaction of this compound with Styrene
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3]
Reaction Scheme:
Caption: Heck reaction of this compound.
Materials:
-
This compound (1.0 mmol, 278 mg)
-
Styrene (1.5 mmol, 156 mg, 0.17 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
N,N-Dimethylacetamide (DMA), anhydrous (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMA and styrene under an inert atmosphere.
-
Seal the tube tightly and heat the mixture to 140 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
Sonogashira Coupling of this compound with Phenylacetylene
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[4]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol, 278 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol, 17.5 mg)
-
Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N, 3.0 mmol, 303 mg, 0.42 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add a solution of this compound in anhydrous DMF.
-
Add triethylamine and phenylacetylene via syringe.
-
Heat the reaction mixture at 100 °C for 3-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and pour into a separatory funnel containing water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the coupled product.
Buchwald-Hartwig Amination of this compound with Morpholine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol, 278 mg)
-
Morpholine (1.2 mmol, 104 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction at 100 °C for 12-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to give the desired N-arylated product.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of compounds derived from this compound.
Caption: General workflow for synthesis and biological evaluation.
This workflow highlights the iterative nature of drug discovery, where the synthesized compounds are evaluated, and the resulting structure-activity relationship (SAR) data informs the design of new analogs, potentially starting from this compound again.
Conclusion
This compound is a highly valuable and versatile starting material for a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for researchers to synthesize a diverse range of phenoxypropyl-substituted compounds for applications in medicinal chemistry, materials science, and other areas of chemical research. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive building block for modern organic synthesis.
References
Application Notes and Protocols for Monitoring the Progress of (3-Iodopropoxy)Benzene Reactions
Abstract
This document provides detailed application notes and protocols for monitoring the synthesis of (3-iodopropoxy)benzene, a key intermediate in various research and development applications, including drug discovery. The synthesis, typically achieved via a Williamson ether synthesis, involves the reaction of phenol with a 3-iodopropylating agent. Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring process control. This guide outlines protocols for four common analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide researchers, scientists, and drug development professionals with the tools to qualitatively and quantitatively track the consumption of reactants and the formation of the desired product and potential byproducts.
Introduction
The synthesis of this compound is a representative example of the Williamson ether synthesis, a fundamental reaction in organic chemistry that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific case, a phenoxide ion reacts with an appropriate 3-iodopropyl electrophile. The reaction's progress is influenced by factors such as the choice of base, solvent, and temperature.[2] Monitoring the reaction is essential for determining the optimal reaction time, preventing the formation of byproducts, and maximizing the yield of the target molecule.
This document presents standardized protocols for real-time or quasi-real-time analysis of the reaction mixture. The described techniques are widely accessible in modern chemistry laboratories and offer complementary information, from the rapid qualitative assessment provided by TLC to the detailed quantitative and structural data offered by GC-MS, HPLC, and NMR.
General Reaction Scheme
The primary synthetic route for this compound is the SN2 reaction between a phenoxide salt and a 1,3-dihalo- or 1-halo-3-sulfonyloxypropane, followed by a Finkelstein reaction if necessary. The most direct approach involves the reaction of phenol with 1,3-diiodopropane in the presence of a base.
References
Application Notes and Protocols for the Functionalization of the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the introduction of various functional groups onto the benzene ring. The methods covered are fundamental in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the modification of aromatic scaffolds is crucial for tuning the biological activity and physical properties of molecules.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the direct introduction of a wide range of functional groups. The reaction proceeds via the attack of an electrophile on the electron-rich benzene ring, followed by the restoration of aromaticity through the loss of a proton.
Nitration
Nitration introduces a nitro group (-NO₂) to the benzene ring, which can be subsequently reduced to an amino group, a key functional handle in the synthesis of pharmaceuticals and dyes.
Data Presentation: Nitration of Benzene
| Reaction Parameters | Value | Reference |
| Reactants | Benzene, Nitric Acid, Sulfuric Acid | Generic Protocol |
| Temperature | < 50-60 °C | Generic Protocol |
| Reaction Time | 1 hour | Generic Protocol |
| Reported Yield | 24.107% | Protocol 1 |
Experimental Protocol: Synthesis of Nitrobenzene
Materials:
-
Benzene (30 mL)
-
Concentrated Nitric Acid (35 mL)
-
Concentrated Sulfuric Acid (40 mL)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, carefully add 40 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add 35 mL of concentrated nitric acid with stirring.
-
To this nitrating mixture, add 30 mL of benzene dropwise, ensuring the temperature does not exceed 55°C.
-
After the addition is complete, heat the mixture to 60°C for 1 hour with continuous stirring.
-
Allow the mixture to cool to room temperature. Two layers will form.
-
Carefully pour the mixture into a separatory funnel.
-
Separate the lower acidic layer and wash the upper organic layer (nitrobenzene) twice with 50 mL of distilled water.
-
The crude nitrobenzene can be purified by distillation.
Halogenation (Bromination)
Halogenation introduces halogen atoms (e.g., -Br, -Cl) onto the benzene ring. Aryl halides are versatile intermediates in cross-coupling reactions.
Data Presentation: Bromination of Benzene
| Reaction Parameters | Value | Reference |
| Reactants | Benzene, Bromine, Iron(III) Bromide (catalyst) | Generic Protocol |
| Temperature | Room temperature to gentle heating | Generic Protocol |
| Reaction Time | Not specified | Generic Protocol |
| Reported Yield | 60% | Protocol 2 |
Experimental Protocol: Synthesis of Bromobenzene
Materials:
-
Benzene (21.8 g)
-
Bromine (44 g)
-
Steel wool (a few pieces, as a source of FeBr₃ catalyst)
-
Separatory funnel
-
10% Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
To a flask containing 21.8 g of benzene and a few pieces of steel wool, add 44 g of bromine.
-
Initiate the reaction by gentle heating. The reaction is exothermic and will proceed to the boiling point.
-
After the initial reaction subsides, heat the mixture at 60°C for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash successively with 50 mL of water, 50 mL of 10% NaOH solution, and 50 mL of brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter the drying agent and purify the bromobenzene by fractional distillation, collecting the fraction at 155°C.[1]
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the benzene ring. This reaction is reversible and the sulfonic acid group can be used as a protecting or directing group in multi-step syntheses.
Data Presentation: Sulfonation of Benzene
| Reaction Parameters | Value | Reference |
| Reactants | Benzene, Fuming Sulfuric Acid (Oleum) | Generic Protocol |
| Temperature | 70-75 °C | Protocol 3 |
| Reaction Time | 60 minutes | Protocol 3 |
| Reported Yield | 95.5% | Protocol 3 |
| Reactants | Benzene, Sulfur Trioxide | Protocol 4 |
| Temperature | 40 °C | Protocol 4 |
| Reaction Time | Not specified | Protocol 4 |
| Reported Yield | 98% (with respect to SO₃) | [2] |
Experimental Protocol: Synthesis of Benzenesulfonic Acid
Materials:
-
Benzene (70 mL)
-
Fuming sulfuric acid (oleum)
-
Sodium sulfate (optional, as a promoter)
-
Reaction flask with stirrer
Procedure:
-
In a reaction flask, add 20 mL of benzene and 14.3 g of sodium sulfate.
-
While stirring, slowly and simultaneously add 50 mL of benzene and 26 mL of fuming sulfuric acid.
-
Maintain the reaction temperature between 70-75°C during the addition, which should take approximately 67 minutes.
-
After the addition is complete, continue stirring at the same temperature for 60 minutes.[3]
-
The product, benzenesulfonic acid, is soluble in the sulfuric acid layer.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the benzene ring, forming a ketone. This reaction is a reliable method for C-C bond formation and avoids the polyalkylation often observed in Friedel-Crafts alkylation.
Data Presentation: Friedel-Crafts Acylation of Benzene
| Reaction Parameters | Value | Reference |
| Reactants | Benzene, Acetic Anhydride, Aluminum Chloride | Protocol 5 |
| Temperature | Not specified | Protocol 5 |
| Reaction Time | Not specified | Protocol 5 |
| Reported Yield | 71.8% | [4] |
Experimental Protocol: Synthesis of Acetophenone
Materials:
-
Benzene (dried)
-
Acetic anhydride
-
Anhydrous aluminum chloride
-
Ice
-
Hydrochloric acid
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Ensure all glassware is thoroughly dried.
-
In a reaction flask, prepare a mixture of benzene and anhydrous aluminum chloride.
-
Carefully add acetic anhydride to the mixture.
-
After the reaction is complete, quench the reaction by pouring the mixture over ice and hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with two portions of 10% sodium hydroxide solution.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter the drying agent and remove the ether/benzene solvent by distillation.
-
Purify the crude acetophenone by distillation, collecting the fraction boiling at 200-201°C.[4]
Nucleophilic Aromatic Substitution (SNAAr)
While less common than EAS, nucleophilic aromatic substitution is an important method for introducing nucleophiles to an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.
Diazotization and Sandmeyer Reaction
This two-step process is a versatile method for introducing a variety of functional groups to an aromatic ring starting from an aniline derivative. The aniline is first converted to a diazonium salt, which is then displaced by a nucleophile, often with the aid of a copper(I) salt catalyst in the Sandmeyer reaction.
Data Presentation: Sandmeyer Reaction (Aniline to Chlorobenzene)
| Reaction Parameters | Value | Reference |
| Reactants | Aniline, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Generic Protocol |
| Temperature | 0-5 °C (Diazotization) | Generic Protocol |
| Reported Yield | ~40-50% | [5] |
Experimental Protocol: Synthesis of Chlorobenzene from Aniline
Materials:
-
Aniline (20 mL)
-
Distilled water (57 mL)
-
37% Hydrochloric acid (57 mL + 113 mL)
-
Sodium nitrite
-
Copper(I) chloride (27.72 g)
-
Ice-salt bath
-
Magnetic stirrer
Procedure: Part 1: Diazotization
-
In a beaker, combine 20 mL of aniline and 57 mL of distilled water.
-
Slowly add 57 mL of 37% hydrochloric acid with stirring.
-
Cool the mixture in an ice-salt bath to 0°C or below.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, until a positive test on starch-iodide paper is observed.
Part 2: Sandmeyer Reaction
-
In a separate flask, dissolve 27.72 g of copper(I) chloride in 113 mL of 37% hydrochloric acid and cool to 0°C or below.
-
Slowly add the cold diazonium salt solution to the cold cuprous chloride solution with vigorous stirring.[2]
-
Allow the mixture to warm to room temperature.
-
The chlorobenzene can be isolated by steam distillation.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines from aryl halides or triflates.
Data Presentation: Buchwald-Hartwig Amination
| Reaction Parameters | Value | Reference |
| Reactants | 4-Chlorotoluene, Morpholine | Protocol 6 |
| Catalyst System | (NHC)Pd(R-allyl)Cl | Protocol 6 |
| Reported Yield | 95% | [6] |
Experimental Protocol: Synthesis of N-(4-methylphenyl)morpholine
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Palladium catalyst (e.g., (NHC)Pd(R-allyl)Cl)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, combine the palladium catalyst, a suitable ligand (if required), and the strong base in a reaction vessel.
-
Add anhydrous toluene, followed by 4-chlorotoluene and morpholine.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).
-
After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The product can be purified by column chromatography.
Visualizations
Caption: General mechanism of Electrophilic Aromatic Substitution.
Caption: Workflow for the Sandmeyer reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Benzene reacts with ----- to yield aceto-phenone [infinitylearn.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. doubtnut.com [doubtnut.com]
- 4. Sciencemadness Discussion Board - Synthesis of Acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Iodopropoxy)benzene
Welcome to the technical support center for the synthesis of (3-iodopropoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here are the most common culprits and their solutions:
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the deprotonation of phenol will be incomplete, leading to a lower concentration of the active nucleophile.
-
Solution: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with a phase-transfer catalyst, but may require more forcing conditions. Ensure you are using at least one molar equivalent of the base relative to phenol.
-
-
Suboptimal Solvent Choice: The choice of solvent significantly impacts the reaction rate. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.
-
Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants but do not hinder the nucleophilicity of the phenoxide.[1]
-
-
Reaction Temperature and Time: The reaction may not have proceeded to completion if the temperature is too low or the reaction time is too short.
Q2: I am observing significant amounts of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A2: A likely high-molecular-weight byproduct is 1,3-diphenoxypropane. This occurs when a second molecule of phenoxide displaces the iodide from the already formed this compound.
-
Solution: To minimize this side reaction, use a molar excess of 1,3-diiodopropane relative to phenol. This ensures that the phenoxide is more likely to react with the starting diiodoalkane rather than the product. A common strategy is to use 1.5 to 3 equivalents of the dihaloalkane.
Q3: My final product is contaminated with unreacted phenol. How can I effectively remove it?
A3: Unreacted phenol can be difficult to remove by simple distillation due to its relatively high boiling point.
-
Solution: An effective method for removing unreacted phenol is to perform a basic aqueous wash of the organic layer during the work-up. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute sodium hydroxide solution (e.g., 1M NaOH). The basic solution will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide, which will be extracted into the aqueous layer. Subsequently, wash the organic layer with water to remove any residual base, followed by a brine wash before drying and concentrating.
Q4: Can I use 1,3-dibromopropane or 1,3-dichloropropane instead of 1,3-diiodopropane?
A4: Yes, other 1,3-dihalopropanes can be used. However, the reactivity of the alkyl halide follows the trend I > Br > Cl. Therefore, using 1,3-diiodopropane will result in a faster reaction rate. If using the bromo or chloro analogues, you may need to use higher temperatures or longer reaction times to achieve a comparable yield.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of different reaction parameters on the yield of aryl ethers in a Williamson ether synthesis, based on general principles and literature on analogous reactions.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Base | K₂CO₃ | Moderate | NaH | High | Sodium hydride is a stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of phenol, leading to a higher concentration of the reactive phenoxide. |
| Solvent | Ethanol (Protic) | Low | DMF (Aprotic) | High | Protic solvents can form hydrogen bonds with the phenoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF solvate the cation but leave the nucleophile more reactive.[1] |
| Temperature | 25°C (Room Temp) | Low | 80°C | High | The Williamson ether synthesis is an SN2 reaction, and like most reactions, the rate increases with temperature, leading to higher conversion in a given time frame. |
| Alkyl Halide | 1,3-dichloropropane | Moderate | 1,3-diiodopropane | High | Iodide is a better leaving group than chloride, leading to a faster SN2 reaction and potentially higher yields under the same conditions. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
Phenol
-
1,3-Diiodopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Phenoxide Formation: Dissolve phenol (1 equivalent) in a small amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Alkyl Halide Addition: Add 1,3-diiodopropane (1.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
common side products in the synthesis of (3-iodopropoxy)Benzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-iodopropoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, sodium or potassium phenoxide is typically reacted with a 1,3-dihalopropane, such as 1,3-diiodopropane or 1-bromo-3-iodopropane, via an SN2 mechanism.[1][4]
Q2: What are the expected common side products in the synthesis of this compound?
Several side products can arise during the synthesis of this compound via the Williamson ether synthesis. The formation and proportion of these byproducts are influenced by reaction conditions such as the base, solvent, and temperature. The primary side products include:
-
1,3-Diphenoxypropane: Formed when a second molecule of phenoxide displaces the remaining iodide from the desired product.
-
Phenol: Unreacted starting material.
-
Allyl benzene: Resulting from the elimination of HI from the product or starting alkyl halide.
-
C-alkylated phenols: Phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen atom.[1]
-
3-iodopropan-1-ol: Can be formed if hydroxide is used as a base and reacts with the 1,3-diiodopropane.
Q3: How can I minimize the formation of the dialkylated side product, 1,3-diphenoxypropane?
To reduce the formation of 1,3-diphenoxypropane, it is crucial to control the stoichiometry of the reactants. Using a molar excess of the dihaloalkane (e.g., 1,3-diiodopropane) relative to the phenol will favor the mono-alkylation product. Slowly adding the phenoxide solution to the dihaloalkane can also help to maintain a low concentration of the phenoxide and further disfavor the second substitution reaction.
Q4: What reaction conditions favor the desired O-alkylation over C-alkylation?
The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents, such as DMF or DMSO, are known to enhance the rate of SN2 reactions and can favor O-alkylation.[2] The nature of the cation can also play a role; for instance, using potassium carbonate as a base in acetone is a common practice that often favors O-alkylation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product | Incomplete reaction; Suboptimal reaction temperature; Inefficient base. | Ensure the phenol is fully deprotonated before adding the alkylating agent. Optimize the reaction temperature; higher temperatures can increase the rate but may also promote side reactions. Consider using a stronger base like sodium hydride (NaH) if weaker bases like potassium carbonate (K₂CO₃) are ineffective.[2] |
| Significant amount of 1,3-diphenoxypropane detected | Molar ratio of reactants is not optimal; High concentration of phenoxide. | Use a molar excess of 1,3-diiodopropane (typically 1.5 to 3 equivalents). Add the phenoxide solution dropwise to the reaction mixture containing the 1,3-diiodopropane. |
| Presence of elimination products (e.g., allyl benzene) | High reaction temperature; Sterically hindered base. | Lower the reaction temperature. Use a less sterically hindered base. The Williamson ether synthesis generally works best with primary alkyl halides, but high temperatures can still promote elimination.[1][4] |
| Detection of C-alkylated side products | Reaction conditions favor C-alkylation. | Change the solvent to a more polar aprotic solvent like DMF or DMSO.[2] Consider changing the base and counter-ion (e.g., from sodium to potassium). |
| Unreacted phenol remains | Insufficient amount of base; Incomplete deprotonation. | Use at least one equivalent of a suitable base to ensure complete conversion of phenol to the phenoxide. Allow sufficient time for the deprotonation to occur before adding the 1,3-diiodopropane. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
Phenol
-
1,3-Diiodopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of potassium phenoxide.
-
Add 1,3-diiodopropane (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash the organic layer sequentially with 1 M NaOH solution (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Synthesis of (3-iodopropoxy)Benzene
This guide provides troubleshooting advice and frequently asked questions for the synthesis of (3-iodopropoxy)benzene, a common intermediate in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, 1,3-diiodopropane, in an S(_N)2 reaction.[1][3]
Q2: What are the main reactants and reagents for this synthesis?
A2: The key reactants are phenol and 1,3-diiodopropane. A base is required to deprotonate the phenol; common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K(_2)CO(_3)).[2] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
Q3: What is the primary mechanism of the Williamson ether synthesis?
A3: The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][3] The alkoxide ion performs a backside attack on the carbon atom bonded to the leaving group (iodine). This is a concerted, single-step mechanism.[4]
Q4: Can I use a different dihaloalkane, like 1,3-dibromopropane?
A4: Yes, 1,3-dibromopropane can be used. However, iodide is a better leaving group than bromide, which can lead to faster reaction times. If using a different dihaloalkane, reaction conditions such as temperature and time may need to be optimized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Phenol: The base may be too weak or not used in sufficient quantity. 2. Reaction Temperature is Too Low: S(_N)2 reactions require sufficient energy to overcome the activation barrier. 3. Poor Quality Reagents: Reactants or solvent may be wet or degraded. | 1. Use a stronger base (e.g., NaH) or ensure at least one full equivalent of a base like NaOH or KOH is used. 2. Gently heat the reaction mixture. A typical temperature range is 50-80 °C. Monitor the reaction progress by TLC. 3. Use freshly distilled/dried solvents and ensure reactants are pure. |
| Formation of a White Precipitate | This is typically the sodium or potassium iodide salt byproduct of the reaction and is a good indication that the reaction is proceeding. | This is expected. The salt can be removed by filtration after the reaction is complete or during the aqueous workup. |
| Presence of Unreacted Phenol | 1. Insufficient 1,3-diiodopropane: Not enough electrophile was added to react with all the phenoxide. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of 1,3-diiodopropane. 2. Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reaction time until the phenol spot disappears. |
| Formation of 1,3-diphenoxypropane (Side Product) | The initially formed this compound reacts with another equivalent of phenoxide. | Use a larger excess of 1,3-diiodopropane to favor the mono-alkylation product. A 2-5 fold excess of the dihalide can significantly reduce the formation of the dialkylated product. |
| O-alkylation vs. C-alkylation | Phenoxide is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).[1][2] | O-alkylation is generally favored in polar aprotic solvents (e.g., DMF, DMSO). Using counterions like K(+) or Cs(+) can also promote O-alkylation. |
| Elimination Side Products | Although less common with primary alkyl halides, elimination reactions can compete with substitution, especially at higher temperatures.[1][2][3] | Maintain a moderate reaction temperature. Primary alkyl halides like 1,3-diiodopropane strongly favor the S(_N)2 pathway over elimination.[1][3] |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Phenol
-
1,3-diiodopropane
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 1,3-diiodopropane (1.2 eq) to the flask.
-
Reaction: Heat the mixture to reflux (around 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction's progress by TLC, checking for the disappearance of phenol.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the Williamson ether synthesis pathway for this compound, including the primary side reaction.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of (3-iodopropoxy)Benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of (3-iodopropoxy)Benzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Yellow or brown coloration of the purified product | Decomposition of the product, leading to the formation of elemental iodine (I₂). Organic iodides can be sensitive to light and heat, and the C-I bond is the weakest of the carbon-halogen bonds. | - Store the compound in the dark and at low temperatures.[1] - During workup, wash the organic layer with a reducing agent solution (e.g., aqueous sodium thiosulfate or sodium bisulfite) to remove dissolved iodine.[2] - If coloration occurs during storage, redissolve the product and wash with a reducing agent solution, then re-isolate. |
| Low yield after purification by distillation | Thermal decomposition of the product at high temperatures. Iodinated compounds can be thermally labile. | - Purify using vacuum distillation to lower the boiling point. - Ensure the distillation apparatus is well-insulated to maintain a stable, lower temperature. - Consider alternative purification methods such as column chromatography or recrystallization if the compound is highly sensitive to heat. |
| Co-elution of impurities during column chromatography | Impurities have similar polarity to the desired product. Common impurities from a Williamson ether synthesis include unreacted phenol, excess haloalkane starting material, and elimination byproducts.[3] | - Optimize the mobile phase by using a solvent system with a different selectivity. Test various combinations of non-polar and polar solvents. - Use a high-performance liquid chromatography (HPLC) system for better resolution. - Consider a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product degradation on silica gel column | The slightly acidic nature of silica gel can cause the degradation of sensitive compounds. | - Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. - Use a less acidic stationary phase like alumina. - Minimize the time the compound spends on the column by using flash chromatography. |
| Presence of starting materials in the final product | Incomplete reaction or inefficient removal of unreacted starting materials (e.g., phenol, 1,3-diiodopropane). | - Monitor the reaction progress using TLC or GC to ensure completion. - If phenol is a starting material, wash the crude product with an aqueous base (e.g., 1M NaOH) to remove the acidic phenol.[4] - Optimize the stoichiometry of the reactants to minimize excess starting materials. |
| Broad or tailing peaks in HPLC analysis | Interaction of the compound with the stationary phase, or the presence of impurities. | - Check the pH of the mobile phase; for reverse-phase HPLC, a slightly acidic mobile phase can improve peak shape for some compounds. - Ensure the sample is fully dissolved in the mobile phase before injection. - Use a guard column to protect the analytical column from strongly adsorbing impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound via Williamson ether synthesis?
A1: The most common impurities are unreacted starting materials such as phenol and the alkylating agent (e.g., 1,3-diiodopropane or 1-bromo-3-iodopropane). Byproducts from side reactions can also be present, including products of elimination reactions (E2) from the alkyl halide, and potentially C-alkylation of the phenoxide.[3][4][5]
Q2: My purified this compound is a yellow oil. Is this normal?
A2: While the pure compound is expected to be colorless to pale yellow, a distinct yellow or brownish color often indicates the presence of trace amounts of elemental iodine (I₂) due to slight decomposition.[6] This is a common issue with organic iodides. Washing with a solution of a mild reducing agent like sodium thiosulfate during the workup can often resolve this.
Q3: What is the best method to purify this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Effective for removing both polar and non-polar impurities. However, care must be taken to avoid degradation on the column.
-
Vacuum Distillation: Suitable for larger quantities if the compound is thermally stable enough at reduced pressure.
-
Recrystallization: An excellent method for obtaining high purity if the compound is a solid at room temperature or can be crystallized from a suitable solvent at low temperatures.
Q4: How should I store purified this compound?
A4: Due to its potential sensitivity to light and heat, it is recommended to store this compound in an amber vial or a container wrapped in aluminum foil, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator).[1]
Q5: Can I use water in my purification workup?
A5: Yes, an aqueous workup is standard. It is useful for removing water-soluble byproducts and salts. If phenol was used as a starting material, washing with an aqueous base is an effective purification step. However, prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage.
Experimental Protocols
General Purification Protocol for this compound after Synthesis
-
Quenching and Extraction:
-
Quench the reaction mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Combine the organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layers with 1M NaOH to remove any unreacted phenol.
-
Wash with water until the aqueous layer is neutral.
-
Wash with a saturated aqueous solution of sodium thiosulfate to remove any elemental iodine.
-
Wash with brine to remove excess water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
Column Chromatography: Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Vacuum Distillation: If the product is a liquid and thermally stable, purify by distillation under high vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for a common purification issue with this compound.
References
- 1. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
improving the stability of (3-iodopropoxy)Benzene in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the storage stability of (3-iodopropoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by exposure to light, elevated temperatures, and moisture. The carbon-iodine bond is susceptible to cleavage, particularly under photochemical conditions, which can lead to the formation of elemental iodine and other degradation products. The ether linkage may also be susceptible to hydrolysis under acidic or basic conditions, although this is generally less of a concern under standard storage conditions.
Q2: What are the visible signs of this compound degradation?
A2: A common sign of degradation is the development of a yellow or brownish tint in the normally colorless liquid. This discoloration is often due to the formation of elemental iodine (I₂), which has a characteristic color. The presence of a precipitate or cloudiness may also indicate the formation of insoluble degradation products.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For optimal long-term stability, this compound should be stored at a refrigerated temperature, ideally between 2°C and 8°C. It should be protected from light by using an amber or opaque container and stored in a dark location. To minimize exposure to moisture and oxygen, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, and in a tightly sealed container.
Q4: Can I store this compound at room temperature for short periods?
A4: While refrigerated storage is recommended for long-term stability, short-term storage at ambient temperature is generally acceptable for immediate use, provided the compound is protected from direct light. However, for periods longer than a few days, refrigeration is advised to minimize the risk of degradation.
Q5: Are there any chemical stabilizers that can be added to improve the stability of this compound?
A5: For alkyl iodides, small amounts of metallic copper or silver have been used as stabilizers. These metals can scavenge any iodine that is formed upon decomposition, thereby preventing further degradation. However, the compatibility of these metals with this compound for specific applications should be verified. The addition of antioxidants or free-radical scavengers could also potentially inhibit degradation pathways.
Troubleshooting Guides
Issue 1: The this compound solution has turned yellow/brown.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Photodegradation | The compound has been exposed to light, leading to the formation of elemental iodine. | 1. Confirm the identity and purity of the compound using analytical methods such as HPLC or NMR. 2. If the purity is acceptable for the intended application, the solution can be used as is. 3. For high-purity requirements, consider purification by passing the solution through a short column of silica gel or activated carbon to remove the colored impurities. 4. Store the purified compound in an amber vial or a container wrapped in aluminum foil, and place it in a dark, refrigerated environment. |
| Thermal Degradation | The compound has been stored at an elevated temperature. | 1. Assess the purity of the compound. 2. If degradation is significant, purification will be necessary. 3. Ensure future storage is at the recommended refrigerated temperature (2-8°C). |
Issue 2: Inconsistent results in experiments using stored this compound.
| Possible Cause | Troubleshooting Step | Corrective Action |
| Compound Degradation | The purity of the this compound has decreased over time, affecting its reactivity and the outcome of the experiment. | 1. Re-analyze the purity of the stored compound using a validated analytical method (e.g., HPLC, GC-MS, or NMR). 2. Compare the current purity with the initial specification. 3. If the purity has dropped significantly, purify the compound or obtain a fresh batch. 4. For future use, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions. |
| Hydrolysis | The compound has been exposed to moisture, leading to the cleavage of the ether bond or reaction at the iodo-group. | 1. Check for the presence of hydrolysis products (e.g., phenol, 3-iodopropanol) using appropriate analytical techniques. 2. Ensure that all solvents and reagents used in the experiment are anhydrous. 3. Store this compound in a desiccated environment or under an inert atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways and the stability-indicating nature of an analytical method.
1. Photostability Testing:
- Methodology: Expose a solution of this compound (e.g., in acetonitrile) and the solid compound to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m². A control sample should be wrapped in aluminum foil to protect it from light.
- Analysis: Analyze the samples at appropriate time points using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify any degradants.
2. Thermal Stability Testing:
- Methodology: Place solid samples of this compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
- Analysis: At specified intervals, withdraw samples and analyze for degradation products by HPLC.
3. Hydrolytic Stability Testing:
- Methodology: Prepare solutions of this compound in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions. Heat the solutions (e.g., at 60°C) to accelerate degradation.
- Analysis: Monitor the formation of degradants over time using HPLC.
4. Oxidative Degradation Testing:
- Methodology: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
- Analysis: Analyze the sample at various time points to assess the extent of oxidative degradation.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound after 7 days of stress.
| Stress Condition | % Degradation | Major Degradant(s) Observed |
| Photolytic (UV/Vis Light) | 15.2% | Phenol, 3-iodopropanol, elemental iodine |
| Thermal (60°C) | 5.8% | Phenol, trace elemental iodine |
| Acidic (0.1 N HCl, 60°C) | 8.1% | Phenol, 3-iodopropanol |
| Basic (0.1 N NaOH, 60°C) | 12.5% | Phenol, unidentified polar impurities |
| Oxidative (3% H₂O₂, RT) | 3.5% | Oxidized aromatic species |
Visualizations
Caption: Proposed degradation pathways of this compound.
Technical Support Center: Optimizing Reactions with (3-iodopropoxy)Benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-iodopropoxy)benzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a substrate?
A1: Due to the presence of an aryl iodide functional group, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the Carbon-Iodine bond allows for efficient bond formation under relatively mild conditions. The most common applications include:
-
Suzuki-Miyaura Coupling: Formation of a Carbon-Carbon bond with an organoboron reagent.
-
Buchwald-Hartwig Amination: Formation of a Carbon-Nitrogen bond with an amine.[1][2]
-
Sonogashira Coupling: Formation of a Carbon-Carbon bond with a terminal alkyne.[3][4]
-
Heck Coupling: Formation of a Carbon-Carbon bond with an alkene.
-
Negishi Coupling: Formation of a Carbon-Carbon bond with an organozinc reagent.[5]
Q2: I am synthesizing this compound via Williamson ether synthesis and getting low yields. What are the likely causes?
A2: The Williamson ether synthesis, which typically involves reacting a phenoxide with an alkyl halide (like 1,3-diiodopropane or a related halo-alcohol), is an SN2 reaction.[6] Low yields are often due to competing side reactions, particularly the E2 elimination of the alkylating agent.[7][8]
-
Check your base: Using a bulky or excessively strong base can favor elimination. Consider using milder bases like K₂CO₃ or Cs₂CO₃ for aryl ether synthesis.[8]
-
Check your alkyl halide: The alkyl halide should be primary to favor substitution. Secondary and tertiary halides are highly prone to elimination.[6][8]
-
Temperature: High temperatures can favor the elimination pathway. Try running the reaction at a lower temperature for a longer period.
-
Solvent: Aprotic polar solvents like DMF or DMSO are generally effective for this reaction.[6][8]
Q3: Can the iodide in this compound poison the palladium catalyst in cross-coupling reactions?
A3: Yes, under certain conditions, iodide (I⁻) can act as a poison to the palladium catalyst. Iodide is a soft ligand and can form strong bonds with the soft palladium center, potentially creating inactive dimeric palladium species or shutting down key steps in the catalytic cycle.[9] This is a known issue, particularly in Buchwald-Hartwig aminations and some Heck couplings.[9] However, for many other reactions like Suzuki and Sonogashira couplings, this inhibition is often not a major problem.[9]
Q4: How do I select the right catalyst and ligand for a Suzuki-Miyaura coupling with this compound?
A4: Catalyst and ligand selection is critical for a successful Suzuki-Miyaura coupling.[10] While there is no universal catalyst, the choice depends on the specific boronic acid or ester you are using.
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles (e.g., XPhos Pd G3).[11] Using a stable Pd(0) precatalyst can be advantageous to ensure efficient generation of the active catalyst.[11]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred. For challenging couplings, dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[10] For simpler substrates, trialkylphosphines like P(tBu)₃ or PCy₃ may suffice.[10] Screening a few different ligand types is often the best approach.[11]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction
If you observe a low conversion rate with a significant amount of starting material remaining, consult the following decision tree.
Caption: Troubleshooting guide for low reaction conversion.
Problem 2: Significant Side Product Formation
If your reaction yields undesired side products, consider the following common issues:
| Observed Side Product | Potential Cause(s) | Suggested Solution(s) |
| Homocoupling of Boronic Acid (in Suzuki) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas (Argon or Nitrogen).[11] |
| Protodeboronation (in Suzuki) | The boronic acid is unstable under the reaction conditions (hydrolysis). | Use a less harsh base or lower the reaction temperature. Consider using a more stable boronate ester (e.g., pinacol ester).[11] |
| Arene Formation (from β-Hydride Elimination) | This can compete with reductive elimination, especially in Buchwald-Hartwig aminations. | The choice of ligand is critical. Sterically hindered ligands can favor reductive elimination over β-hydride elimination.[1][2] |
| Catalyst Decomposition (Black Precipitate) | The palladium catalyst has precipitated out as palladium black, indicating deactivation. | Ensure the ligand is protecting the palladium center effectively. Check for impurities in reagents. A different ligand or solvent may be needed.[12] |
Experimental Protocols
The following are representative protocols that can be adapted for your specific needs. Note: These are general starting points and may require optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water).
-
Heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a typical setup for the C-N coupling of this compound with a primary or secondary amine.
Detailed Steps:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the phosphine ligand (if not using a pre-formed complex).
-
Add the base (e.g., NaOt-Bu or LiHMDS, 1.2–1.5 equiv).[2][13]
-
Add this compound (1.0 equiv).
-
Seal the tube, evacuate, and backfill with argon.
-
Add the degassed solvent (e.g., toluene or THF).
-
Add the amine coupling partner (1.1–1.2 equiv).
-
Heat the reaction mixture with stirring at a temperature between room temperature and 100 °C, depending on the reactivity of the amine. The development of specialized ligands has enabled many of these reactions to be carried out at room temperature.[12]
-
Monitor the reaction to completion by TLC or LC-MS.
-
Follow a standard aqueous workup and purification by column chromatography.
Data Presentation: Catalyst System Optimization
The selection of catalyst, ligand, base, and solvent significantly impacts reaction outcomes. The tables below summarize optimization data from literature for similar aryl halide substrates, which can guide your catalyst screening.
Table 1: Optimization of Suzuki Coupling Conditions
(Based on model reactions with iodobenzene/bromobenzene)
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd-IPG (0.3) | - | NaOH (2.0) | EtOH/H₂O | 60 | 99 |
| 2 | Pd-IPG (0.3) | - | Na₂CO₃ (2.0) | EtOH/H₂O | 60 | 95 |
| 3 | Pd-IPG (0.3) | - | K₂CO₃ (2.0) | EtOH/H₂O | 60 | 92 |
| 4 | P1 (2.1) | PCy₃ (L5) | K₃PO₄ (2.0) | Dioxane | 110 | 35 |
| 5 | P1 (2.0) | XPhos (L1) | K₃PO₄ (2.0) | Dioxane | 80 | ~30 |
| Data adapted from representative studies.[10][14] P1 = Palladacycle precatalyst, Pd-IPG = Palladium on ionic polymer-doped graphene. |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
(Based on model reactions with bromobenzene and various amines)
| Entry | Pd Source | Ligand | Base | Solvent | Amine | Yield (%) |
| 1 | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | Carbazole | >95 |
| 2 | [Pd(allyl)Cl]₂ | XPhos | t-BuONa | Toluene | Diphenylamine | >95 |
| 3 | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | DMAC | >95 |
| 4 | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | Diphenylamine | ~95 |
| Data adapted from a study on amination of bromobenzene.[15] Yields represent conversion levels. |
Catalytic Cycle Overview
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling can aid in troubleshooting. The diagram below illustrates a generalized catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig_reaction [chemeurope.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction kinetics for (3-iodopropoxy)Benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-iodopropoxy)benzene via Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is typically achieved through a Williamson ether synthesis. This involves the reaction of a phenoxide ion with 1,3-diiodopropane. The phenoxide is generated in situ by treating phenol with a suitable base. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3]
Q2: What are the recommended starting materials and reagents?
The primary starting materials are phenol and 1,3-diiodopropane. A base is required to deprotonate the phenol to form the more nucleophilic phenoxide ion. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K2CO3).[4] The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) generally favoring the SN2 reaction.[5]
Q3: What are the typical reaction conditions?
The reaction is typically run at an elevated temperature, generally in the range of 50-100 °C, for a duration of 1 to 8 hours.[1] The specific temperature and time will depend on the chosen base and solvent. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: What are the potential side reactions in this synthesis?
Several side reactions can occur, impacting the yield and purity of the desired product:
-
Double substitution: Since 1,3-diiodopropane has two leaving groups, a second molecule of phenoxide can displace the second iodide to form 1,3-diphenoxypropane.
-
Elimination: The phenoxide, being a strong base, can induce E2 elimination of HI from 1,3-diiodopropane to form allyl iodide.[2]
-
C-alkylation: While less common, the phenoxide ion can act as an ambident nucleophile and attack the alkyl halide with its carbon atom, leading to the formation of C-alkylated byproducts.[6]
Q5: How can I minimize the formation of the double substitution product (1,3-diphenoxypropane)?
To favor the mono-alkylation product, this compound, it is crucial to use a molar excess of 1,3-diiodopropane relative to phenol. This ensures that there is a higher probability of a phenoxide ion reacting with a molecule of 1,3-diiodopropane that has not yet reacted.
Q6: How is the final product typically purified?
After the reaction is complete, the mixture is typically worked up by quenching with water and extracting the product into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with an aqueous base (e.g., NaOH solution) to remove unreacted phenol, followed by washing with water and brine. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of phenol. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inactive 1,3-diiodopropane. | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and dry. 2. Increase the reaction temperature in increments of 10 °C. 3. Monitor the reaction by TLC and extend the reaction time. 4. Check the purity of 1,3-diiodopropane; consider purifying it before use if it appears discolored. |
| High Amount of Unreacted Phenol | 1. Insufficient amount of base. 2. Inefficient phase transfer if using a two-phase system. | 1. Use at least one equivalent of base relative to phenol. 2. If using an aqueous base with an organic solvent, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). |
| Formation of Significant Amount of 1,3-diphenoxypropane | Molar ratio of reactants is not optimal. | Use a significant excess (e.g., 3-5 equivalents) of 1,3-diiodopropane relative to phenol. |
| Presence of Allyl Iodide Impurity | Elimination (E2) side reaction is favored. | 1. Use a less sterically hindered base. 2. Employ a lower reaction temperature. 3. Choose a solvent that favors SN2 over E2, such as DMF or DMSO. |
| Difficult Purification | Formation of multiple byproducts with similar polarities. | 1. Optimize reaction conditions to improve selectivity. 2. For purification, try using a different solvent system for column chromatography or consider fractional distillation under high vacuum. |
Data Presentation
Table 1: Illustrative Reaction Conditions and Outcomes for this compound Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Phenol:Diiodopropane Ratio | Yield of this compound (%) | Key Byproduct(s) |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 6 | 1:3 | ~75 | 1,3-diphenoxypropane |
| 2 | NaOH (1.1) | Acetonitrile | 70 | 8 | 1:5 | ~65 | 1,3-diphenoxypropane, Allyl iodide |
| 3 | NaH (1.1) | THF | 60 | 4 | 1:3 | ~85 | 1,3-diphenoxypropane |
| 4 | K₂CO₃ (1.5) | Acetone | 55 | 12 | 1:2 | ~50 | High amount of 1,3-diphenoxypropane |
Note: The data in this table are illustrative and represent typical outcomes based on the principles of Williamson ether synthesis. Actual results may vary.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Phenol
-
1,3-Diiodopropane
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1 M Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add 1,3-diiodopropane (3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Workup: After the reaction is complete (as indicated by the consumption of phenol), cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
preventing decomposition of (3-iodopropoxy)Benzene during reactions
Welcome to the technical support center for (3-iodopropoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful utilization of this reagent in your research.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues encountered during reactions involving this compound and provides systematic solutions to mitigate decomposition. The primary modes of decomposition are ether cleavage and reactions at the alkyl iodide moiety.
| Symptom / Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of Phenol | Ether Cleavage (Acid-Catalyzed) : Strong acids (e.g., HBr, HI) or Lewis acids can protonate the ether oxygen, leading to cleavage of the C-O bond. | - Avoid Strong Acids : Use non-acidic or mildly acidic conditions. If an acid is necessary, opt for weaker acids and run the reaction at the lowest possible temperature. - Buffer the Reaction : If protons are generated in situ, consider adding a non-nucleophilic base as a scavenger. - Lewis Acid Choice : If a Lewis acid is required, select milder options. Tris(pentafluorophenyl)borane has been used for ether cleavage but under specific conditions, highlighting the need for careful selection. |
| Ether Cleavage (Base-Catalyzed) : While less common, very strong bases can also promote ether cleavage. | - Use Milder Bases : Opt for inorganic bases like K₂CO₃ or Cs₂CO₃ over stronger organic bases or alkoxides where possible. - Control Temperature : Run reactions at the lowest effective temperature to minimize base-mediated decomposition. | |
| Formation of Propene or other Elimination Products | Elimination Reaction of Alkyl Iodide : Strong, sterically hindered bases can promote E2 elimination of HI from the propoxy chain. | - Base Selection : Use weaker, non-hindered bases if the reaction allows. - Low Temperature : Perform the reaction at reduced temperatures to favor substitution over elimination. |
| Unidentified Side Products, Low Yield | Nucleophilic Substitution at the Alkyl Iodide : The iodide is a good leaving group, making the propyl chain susceptible to attack by nucleophiles present in the reaction mixture. | - Protect Nucleophilic Sites : If your other reagents have nucleophilic functional groups not intended to react with the alkyl iodide, consider protecting them. - Control Stoichiometry : Use a precise stoichiometry of reagents to avoid excess nucleophiles. - Choice of Solvent : The polarity of the solvent can influence the rate of SN1 vs. SN2 reactions.[1] Consider less polar solvents to potentially reduce the rate of undesired substitution reactions. |
| Radical Reactions : Alkyl iodides can undergo radical reactions, especially under photolytic conditions or in the presence of radical initiators.[2][3][4] | - Exclude Light : Run reactions in the dark or in amber glassware. - Degas Solvents : Remove dissolved oxygen, which can initiate radical chain reactions. - Radical Inhibitors : Consider the addition of a radical inhibitor like BHT (butylated hydroxytoluene) if radical pathways are suspected. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
Q2: Is this compound stable to acidic and basic conditions?
A2:
-
Acidic Conditions: this compound is susceptible to cleavage by strong acids like HI and HBr, and strong Lewis acids.[6][7][8] This will liberate phenol. It is advisable to avoid strongly acidic environments.
-
Basic Conditions: The molecule is generally stable to mild inorganic bases such as K₂CO₃ and NaHCO₃. However, strong bases, particularly sterically hindered ones, can induce elimination reactions at the propyl chain. The ether bond itself is relatively stable to base-mediated cleavage under typical synthetic conditions.[9]
Q3: I am seeing the formation of phenol in my Suzuki coupling reaction. What can I do?
A3: Phenol formation indicates cleavage of the ether linkage. In a Suzuki coupling, this could be due to acidic byproducts or interaction with the palladium catalyst/ligands under harsh conditions.
-
Optimize the Base: Use a milder base such as K₃PO₄ or Cs₂CO₃.
-
Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choose the Right Ligand: Some phosphine ligands can be acidic upon decomposition. Consider using sterically hindered biarylphosphine ligands which can promote the desired coupling at lower temperatures.
Q4: Can I use this compound in a Sonogashira coupling reaction?
A4: Yes, aryl iodides are excellent substrates for Sonogashira couplings.[10][11][12] To avoid decomposition:
-
Copper Co-catalyst: Be mindful that the copper(I) co-catalyst can potentially interact with the iodide on the propyl chain. Using a copper-free Sonogashira protocol might be beneficial.
-
Base: A mild amine base like triethylamine or diisopropylethylamine is typically used and should be compatible.
-
Temperature: These reactions can often be run at room temperature or slightly elevated temperatures, which is favorable for the stability of the substrate.
Quantitative Data Summary
The following table summarizes key parameters to consider when using this compound in reactions. Please note that some of these are estimates based on general chemical principles due to the lack of specific experimental data for this exact molecule.
| Parameter | Recommended Range / Value | Remarks |
| Reaction Temperature | 25 - 110 °C | Higher temperatures increase the risk of both ether cleavage and elimination. Monitor reactions closely. |
| pH Range | 5 - 10 | Avoid strongly acidic (pH < 4) and strongly basic (pH > 12) conditions to prevent ether cleavage and elimination, respectively. |
| Compatible Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DIPEA | Choice of base is reaction-dependent. For cross-coupling, inorganic carbonates are often a good starting point. |
| Incompatible Reagents | Strong protic acids (HI, HBr), strong Lewis acids, strong sterically hindered bases (e.g., t-BuOK) | These reagents are known to cause decomposition through ether cleavage or elimination. |
| Recommended Solvents | Toluene, Dioxane, THF, DMF, Acetonitrile | Solvent choice depends on the specific reaction. For cross-coupling, ethereal or aromatic hydrocarbon solvents are common. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize decomposition.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Decomposition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
alternative solvents for the synthesis of (3-iodopropoxy)Benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-iodopropoxy)benzene. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Williamson ether synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Base Inefficiency: The phenoxide, formed by the deprotonation of phenol, is the active nucleophile. Incomplete deprotonation will significantly hinder the reaction.
-
Troubleshooting:
-
Ensure the base is strong enough to deprotonate phenol (pKa ~10). Common bases for aryl ether synthesis include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For phenols, weaker bases like potassium carbonate are often sufficient.
-
Use anhydrous conditions, especially when using highly reactive bases like NaH, as they react violently with water.
-
Ensure the base is fresh and has been stored correctly to prevent decomposition.
-
-
-
Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.
-
Reaction Temperature and Time: The Williamson ether synthesis is sensitive to both temperature and duration.
-
Troubleshooting:
-
Ensure the reaction is heated sufficiently, typically in the range of 60-110°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.
-
-
-
Purity of Reactants: Impurities in the phenol or 1,3-diiodopropane can interfere with the reaction.
-
Troubleshooting:
-
Use purified reactants. Phenol, in particular, can oxidize over time.
-
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my synthesis of this compound. What are these side products and how can I minimize them?
A: The primary side products in this synthesis are typically from C-alkylation and elimination reactions.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the benzene ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (3-iodopropyl)phenols.
-
Troubleshooting:
-
The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
-
-
Elimination Reactions: Although less likely with a primary halide like 1,3-diiodopropane, elimination reactions can still occur, especially at higher temperatures, leading to the formation of allyl iodide.
-
Troubleshooting:
-
Maintain the reaction temperature within the recommended range. Excessive heat can favor elimination over substitution.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are some suitable alternative solvents for the synthesis of this compound?
A1: Traditional solvents like DMF and acetonitrile are effective but have environmental and health concerns. Greener alternatives are increasingly being explored. While specific data for this compound is limited, suitable greener alternatives for Williamson ether syntheses, in general, include:
-
Acetone: A common and effective polar aprotic solvent.
-
Cyclopentyl methyl ether (CPME): A more environmentally friendly ether solvent.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can be a good substitute for THF.
Q2: Can I use 1,3-dibromopropane instead of 1,3-diiodopropane?
A2: Yes, 1,3-dibromopropane can be used. However, iodide is a better leaving group than bromide, so the reaction with 1,3-diiodopropane is typically faster and may proceed under milder conditions. If using 1,3-dibromopropane, you might need to use a higher reaction temperature or a longer reaction time to achieve a comparable yield.
Q3: Is a phase-transfer catalyst (PTC) necessary for this reaction?
A3: While not strictly necessary, a phase-transfer catalyst can be beneficial, especially in solid-liquid systems (e.g., using solid K₂CO₃ in a non-polar solvent). The PTC helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the 1,3-diiodopropane is dissolved, thereby increasing the reaction rate.[4]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside the starting materials (phenol and 1,3-diiodopropane) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Data Presentation
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetone | K₂CO₃ | 60 | 4 | 76 | [5] |
| Acetonitrile | Na₂CO₃ | RT | 1 | Not specified | [3] |
| Acetone | K₂CO₃ | Reflux (48h) | 48 | 75-80 | [6] |
Note: The data presented is for analogous O-alkylation of phenols and may serve as a starting point for optimizing the synthesis of this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on typical Williamson ether synthesis conditions for aryl ethers. Optimization may be required.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), the chosen solvent (e.g., acetone, acetonitrile), and the base (e.g., potassium carbonate, 2.0 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Alkyl Halide: Add 1,3-diiodopropane (1.1-1.5 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux for acetone, or a specific temperature for other solvents) and maintain it for the required duration. Monitor the reaction progress by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Visualizations
Caption: Workflow for selecting an alternative solvent.
Caption: Troubleshooting logic for low product yield.
References
- 1. prepchem.com [prepchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0983227B8 - Preparation of tri-iodo benzene compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
strategies for minimizing impurities in (3-iodopropoxy)Benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (3-iodopropoxy)Benzene via Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The primary impurities encountered during the synthesis of this compound via the Williamson ether synthesis of phenol and 1,3-diiodopropane include:
-
Unreacted Starting Materials: Phenol and 1,3-diiodopropane.
-
Dialkylated Byproduct: 1,3-bis(phenoxy)propane, which arises from the reaction of a second molecule of phenoxide with the desired product.
-
C-Alkylated Byproducts: Isomers of (iodopropoxy)phenol, resulting from the alkylation of the aromatic ring of the phenoxide ion instead of the oxygen atom.[1]
-
Elimination Byproducts: Allyl iodide or other elimination products may form from 1,3-diiodopropane, particularly under harsh basic conditions or at elevated temperatures.[2][3]
Q2: My reaction is complete, but I have a significant amount of unreacted phenol. How can I address this?
A2: Unreacted phenol is a common impurity. To minimize its presence, consider the following strategies:
-
Stoichiometry: Ensure that 1,3-diiodopropane is used in a slight molar excess relative to phenol. This will favor the consumption of the phenoxide.
-
Base: Use a strong enough base to fully deprotonate the phenol. Incomplete deprotonation will leave unreacted phenol in the reaction mixture.[2] Common bases for aryl ether synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1]
-
Reaction Time and Temperature: Ensure the reaction has proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical Williamson ether syntheses are conducted at 50-100 °C for 1-8 hours.[3]
Q3: I am observing a significant amount of 1,3-bis(phenoxy)propane in my product mixture. How can I minimize this dialkylated byproduct?
A3: The formation of 1,3-bis(phenoxy)propane is a common issue when using a difunctional alkylating agent like 1,3-diiodopropane. To minimize this byproduct:
-
Molar Ratio of Reactants: Use a significant excess of 1,3-diiodopropane relative to phenol (e.g., 3-5 equivalents). This stoichiometric imbalance favors the mono-alkylation product.
-
Slow Addition: Add the phenoxide solution slowly to the solution of 1,3-diiodopropane. This maintains a high concentration of the diiodo-alkane, statistically favoring the reaction of a phenoxide with an unreacted 1,3-diiodopropane molecule over a molecule of this compound.
Q4: How can I prevent the formation of C-alkylation byproducts?
A4: C-alkylation is a competing reaction pathway as the phenoxide ion is an ambident nucleophile.[4] To favor O-alkylation:
-
Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used and can favor O-alkylation.[3][4]
-
Counter-ion: The nature of the cation associated with the phenoxide can play a role. Using a potassium base (e.g., K₂CO₃) may favor O-alkylation over a sodium base in some cases.
Q5: What are the best methods for purifying this compound?
A5: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the base and water-soluble byproducts. This usually involves extraction with an organic solvent like diethyl ether or ethyl acetate, followed by washing with water and brine.
-
Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from unreacted starting materials and byproducts. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is typically employed.
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.
Influence of Reaction Parameters on Impurity Formation
The following table summarizes the expected impact of key reaction parameters on the formation of common impurities in the synthesis of this compound.
| Parameter | Effect on Unreacted Phenol | Effect on 1,3-bis(phenoxy)propane | Effect on C-Alkylation | Effect on Elimination Products |
| Molar Ratio (Phenol:Diiodopropane) | Increasing diiodopropane ratio decreases unreacted phenol. | Increasing diiodopropane ratio significantly decreases this byproduct. | Minor effect. | Minor effect. |
| Base Strength | A stronger base reduces unreacted phenol. | Minor effect. | May influence the O/C alkylation ratio. | A stronger or bulkier base can increase elimination.[5] |
| Temperature | Higher temperature can drive the reaction to completion, reducing unreacted phenol. | Higher temperature may increase the rate of the second alkylation. | Minor effect. | Higher temperatures significantly favor elimination.[4] |
| Solvent | Protic solvents can slow the reaction, potentially leaving more unreacted phenol.[4] | Minor effect. | Polar aprotic solvents generally favor O-alkylation. | Solvent polarity can influence elimination rates. |
| Reaction Time | Insufficient time leads to high levels of unreacted phenol. | Longer reaction times, especially with insufficient diiodopropane, can increase this byproduct. | Minor effect. | Minor effect. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
Materials:
-
Phenol
-
1,3-Diiodopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,3-diiodopropane (3.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for minimizing impurities in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. santaisci.com [santaisci.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Regioselectivity in Reactions with (3-iodopropoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-iodopropoxy)benzene. The focus is on addressing common regioselectivity issues encountered during electrophilic aromatic substitution and other relevant reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Question: I am performing a Friedel-Crafts acylation on this compound and obtaining a mixture of ortho and para isomers, with the para isomer being the major product. How can I improve the yield of the ortho isomer?
Answer:
The (3-iodopropoxy) group is an ortho, para-director due to the electron-donating nature of the oxygen atom.[1][2][3] Steric hindrance from the relatively bulky propoxy chain often leads to the para product being favored.[3] To enhance the formation of the ortho isomer, consider the following strategies:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes coordinate with the ether oxygen, increasing steric bulk and further favoring para substitution. Experiment with milder Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄, which may offer a different regiochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the ortho product by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. A non-polar solvent like carbon disulfide or a less polar solvent like dichloromethane might alter the isomer ratio compared to more polar solvents.
Experimental Protocol: Friedel-Crafts Acylation of this compound (Illustrative)
-
To a solution of this compound (1 eq.) in dry dichloromethane at 0 °C, add a milder Lewis acid such as ZnCl₂ (1.1 eq.).
-
Slowly add acetyl chloride (1.1 eq.) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the ortho and para isomers.
Issue 2: Unexpected Ether Cleavage during Reaction
Question: During a reaction with a strong Lewis acid, I am observing the formation of phenol and other byproducts instead of the expected aromatic substitution product. What is causing this and how can it be prevented?
Answer:
Aryl ethers are susceptible to cleavage under strongly acidic conditions, such as those employed in some Friedel-Crafts reactions.[4][5][6][7] The Lewis acid can coordinate to the ether oxygen, weakening the C-O bond and making it susceptible to nucleophilic attack, leading to cleavage of the ether linkage.[5][6]
Troubleshooting Steps:
-
Use Milder Lewis Acids: As with improving regioselectivity, switching to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) can often prevent ether cleavage.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Alternative Catalysts: Consider using alternative catalytic systems that do not rely on strong Lewis acids. For some acylations, solid acid catalysts or ionic liquids have been shown to be effective.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
The (3-iodopropoxy) group is an activating, ortho, para-directing group.[1][2][8] This is because the oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during ortho and para attack.[3][9] Therefore, electrophiles will preferentially add to the positions ortho and para to the (3-iodopropoxy) group. The para isomer is often the major product due to reduced steric hindrance compared to the ortho positions.[3]
Q2: I have a second substituent, an iodine atom, on the benzene ring at the 3-position (meta to the propoxy group). How does this affect regioselectivity in electrophilic aromatic substitution?
In this case, you have competing directing effects. The (3-iodopropoxy) group is an activating ortho, para-director, while the iodo group is a deactivating ortho, para-director.[8] The more strongly activating group generally dictates the position of substitution. Since the alkoxy group is a stronger activator than the deactivating iodo group, the incoming electrophile will primarily be directed to the positions ortho and para to the (3-iodopropoxy) group. This would lead to substitution at the 2-, 4-, and 6-positions relative to the propoxy group. Steric hindrance from both substituents will likely influence the final product distribution.
Q3: Can the iodine on the propyl chain participate in or interfere with reactions on the aromatic ring?
The iodine on the propyl chain is generally unreactive under the conditions of most electrophilic aromatic substitution reactions. However, under certain conditions, particularly with strong nucleophiles or in the presence of certain metals, the iodo group could potentially be displaced. It is important to consider the compatibility of all functional groups with the chosen reaction conditions.
Data Presentation
The following table summarizes the expected product distributions for common electrophilic aromatic substitution reactions on monosubstituted alkoxybenzenes, which can serve as an estimate for reactions with this compound. Actual ratios for this compound would need to be determined experimentally.
| Reaction | Electrophile | Typical Catalyst | Expected Major Product | Expected Minor Product | Reference |
| Friedel-Crafts Acylation | RCOCl | AlCl₃ | para-acyl-(3-iodopropoxy)benzene | ortho-acyl-(3-iodopropoxy)benzene | [10] |
| Nitration | HNO₃ | H₂SO₄ | para-nitro-(3-iodopropoxy)benzene | ortho-nitro-(3-iodopropoxy)benzene | [11] |
| Bromination | Br₂ | FeBr₃ | para-bromo-(3-iodopropoxy)benzene | ortho-bromo-(3-iodopropoxy)benzene | [12] |
Visualizations
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Caption: Troubleshooting Friedel-Crafts Acylation Regioselectivity.
Caption: Pathway for Lewis Acid-Mediated Ether Cleavage.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch24 : ArOR + HX -> ArOH + RX [chem.ucalgary.ca]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis
Welcome to the Technical Support Center for the optimization of reaction conditions in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Outcomes
Q1: My reaction yield is unexpectedly low. What are the common causes and how can I improve it?
A1: Low reaction yields are a frequent issue in organic synthesis and can stem from various factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Optimal conditions are critical for maximizing yield.[4]
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Deviations can lead to side reactions or slow down the reaction rate.[4] In general, increasing the temperature can increase the reaction rate, but it can also lead to side reactions and lower yields.[4]
-
Concentration: Reactant concentrations can significantly impact the reaction rate and selectivity. While higher concentrations can increase the rate, they may also promote unwanted side reactions.[4]
-
Solvent: The choice of solvent is crucial as it can affect reactant solubility, intermediate stability, and the overall reaction rate.[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the reaction has gone to completion without product decomposition.
-
-
Check Reagent and Solvent Quality:
-
Impurities in starting materials or solvents can interfere with the reaction.[2] Use freshly purified or high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions like Grignard reactions.[5][6]
-
Degradation of reagents over time can also be a factor. Ensure reagents are stored correctly and are not expired.
-
-
Investigate Catalyst Activity:
-
Minimize Losses During Workup and Purification:
-
Significant product loss can occur during extraction, washing, and drying steps. Ensure complete extraction and minimize the number of transfers.[1]
-
During purification (e.g., column chromatography, recrystallization), product can be lost. Optimize your purification technique to maximize recovery.[1][4]
-
-
Consider Side Reactions:
-
Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify any major byproducts, which can provide clues about competing reaction pathways.
-
Q2: My reaction is producing a mixture of products (poor selectivity). How can I improve the selectivity?
A2: Poor selectivity in organic reactions can be categorized into chemoselectivity, regioselectivity, and stereoselectivity.[11] Improving selectivity involves fine-tuning reaction conditions and reagent choice.
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetic product, which is formed through the lowest activation energy pathway.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the transition state energies of competing pathways, thereby affecting selectivity.
-
Evaluate the Catalyst and Ligands: In catalyzed reactions, the nature of the catalyst and any associated ligands plays a crucial role in directing selectivity. Experiment with different catalysts or ligands to find the optimal system for your desired transformation.
-
Use Protecting Groups: If a molecule contains multiple reactive functional groups, selectively protecting the more reactive ones can prevent unwanted side reactions and improve chemoselectivity.[12][13]
-
Adjust the Stoichiometry of Reagents: In some cases, adjusting the ratio of reactants can favor the formation of the desired product over side products.
Q3: My reaction has stalled and is not going to completion. What should I do?
A3: A stalled reaction, where starting material is no longer being consumed, can be frustrating. Here are several potential causes and solutions.[14]
Troubleshooting Steps:
-
Check for Reagent Decomposition or Deactivation:
-
Re-evaluate Reactant Stoichiometry: An incorrect stoichiometry, with a limiting reagent being consumed prematurely, will halt the reaction. Double-check your initial calculations and measurements.
-
Consider Product Inhibition: In some cases, the product of the reaction can act as an inhibitor for the catalyst, slowing down or stopping the reaction as the product concentration increases.[7]
-
Ensure Proper Mixing: In heterogeneous reactions, or reactions with poor solubility, inadequate stirring can lead to a stalled reaction due to poor mass transfer.
-
Add More Reagent: If you suspect that one of the reagents has been consumed or has decomposed, a careful addition of more of that reagent can sometimes restart the reaction. Monitor the reaction closely after the addition.[1]
Category 2: Catalysis
Q4: I suspect my catalyst is inactive or has been deactivated. How can I troubleshoot this?
A4: Catalyst inactivity or deactivation is a common cause of failed or sluggish reactions. Here’s how to approach this problem.[7][8][9][10]
Troubleshooting Steps:
-
Verify Catalyst Handling and Storage: Many catalysts are sensitive to air, moisture, and light. Ensure that the catalyst has been stored under the recommended conditions (e.g., in a glovebox or desiccator) and was handled properly during reaction setup.
-
Check for Impurities: Impurities in the starting materials, solvents, or from the reaction vessel can act as catalyst poisons. Purifying your reagents and using clean, dry glassware is essential.
-
Ensure Proper Activation: Some catalysts require an activation step before they become catalytically active. Review the literature procedure to ensure that any necessary activation steps were performed correctly.
-
Test Catalyst Activity: If you suspect a batch of catalyst is bad, you can perform a simple test reaction with a known, reliable substrate to check its activity.
-
Consider Catalyst Deactivation Pathways:
-
Thermal Decomposition: Running the reaction at too high a temperature can cause the catalyst to decompose.
-
Ligand Dissociation: For catalysts with ligands, dissociation of the ligand can lead to an inactive metal species.
-
Formation of Off-Cycle Species: The catalyst can be sequestered in an inactive, off-cycle state.[10]
-
Category 3: Specific Reaction Types
Q5: I am having trouble with my Grignard reaction. What are some common issues?
A5: Grignard reactions are notoriously sensitive to reaction conditions. Here are some common problems and their solutions.[5][6][15]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by any protic species, including water. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.[5][6]
-
Check the Quality of the Magnesium: The surface of the magnesium turnings can become oxidized, preventing the reaction from initiating. Use fresh, shiny magnesium turnings or activate the magnesium by crushing it or using a small amount of iodine or 1,2-dibromoethane.[6]
-
Initiation Problems: Sometimes the Grignard reaction is difficult to initiate. Gentle heating or sonication can help to start the reaction.
-
Low Yields with Alkyl Grignards: Alkyl Grignards can be less reactive than their aryl or vinyl counterparts. Using "Turbo-Grignard" reagents (with the addition of LiCl) can improve their reactivity.[5]
-
Side Reactions: The highly basic nature of Grignard reagents can lead to side reactions like enolization of the carbonyl compound. Adding the carbonyl compound slowly to the Grignard reagent at low temperatures can help to minimize these side reactions.
Q6: My Wittig reaction is giving low yield or the wrong stereoisomer. What can I do?
A6: The Wittig reaction is a powerful tool for alkene synthesis, but achieving high yields and the desired stereoselectivity can be challenging.[16][17][18][19]
Troubleshooting Steps:
-
Ylide Formation: Ensure complete formation of the ylide by using a sufficiently strong base and allowing enough time for the deprotonation of the phosphonium salt. The choice of base is crucial; strong bases like n-BuLi or NaH are often required for non-stabilized ylides.[20]
-
Ylide Stability and Stereoselectivity:
-
Non-stabilized ylides (with alkyl substituents) are more reactive and typically give the (Z)-alkene as the major product.[16]
-
Stabilized ylides (with electron-withdrawing groups) are less reactive and generally yield the (E)-alkene.[16]
-
To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed.[18]
-
-
Reaction with Sterically Hindered Ketones: Stabilized ylides often fail to react with sterically hindered ketones.[18] In such cases, the Horner-Wadsworth-Emmons reaction is a good alternative.
-
Side Reactions: Aldehyde starting materials can be prone to oxidation or polymerization.[18] Using freshly distilled or purified aldehydes is recommended.
Category 4: Purification
Q7: I am having problems with my column chromatography. What could be the issue?
A7: Column chromatography is a standard purification technique, but several issues can arise.[21][22][23][24][25]
Troubleshooting Steps:
-
Poor Separation:
-
Incorrect Solvent System: The choice of eluent is critical. If the Rf values of your compounds are too high or too low on TLC, the separation on the column will be poor. Aim for an Rf of your target compound around 0.2-0.4 for good separation.
-
Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation.
-
Cracked or Channeled Column Bed: An improperly packed column can lead to uneven solvent flow and poor separation.
-
-
Compound Stuck on the Column:
-
Compound Decomposition: Some compounds are unstable on silica gel.[24] You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, your compound is likely decomposing. Using a less acidic stationary phase like alumina or deactivated silica may help.[24]
-
Compound is too Polar: If your compound is highly polar, it may not elute even with a very polar solvent system.
-
-
No Compound Eluting:
-
This could be due to decomposition on the column or the use of a solvent system that is not polar enough.[24]
-
Q8: My recrystallization is not working. What should I do?
A8: Recrystallization is a powerful purification technique for solids, but it can be tricky.[26][27][28][29][30]
Troubleshooting Steps:
-
No Crystals Form:
-
Too Much Solvent: This is the most common reason for crystallization failure.[28] Try to boil off some of the solvent to concentrate the solution.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[26][28]
-
-
Oiling Out: The compound may come out of solution as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[28] Try reheating the solution to dissolve the oil, adding a bit more solvent, and allowing it to cool more slowly.
-
Poor Recovery:
-
Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[26][29]
-
Cooling the solution for a sufficient amount of time is necessary to maximize crystal formation.
-
Washing the crystals with a large volume of cold solvent can also lead to product loss.[26]
-
Data Presentation
Table 1: General Optimization of Reaction Temperature
| Temperature Effect | Rationale | Troubleshooting Action |
| Too Low | Reaction may be too slow or not proceed at all. | Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress. |
| Optimal | The reaction proceeds at a reasonable rate with minimal side product formation. | Maintain this temperature and monitor for completion. |
| Too High | Can lead to decomposition of starting materials, products, or catalyst. May also decrease selectivity.[4] | Lower the temperature. If the reaction is highly exothermic, consider adding reagents slowly or using a cooling bath. |
Table 2: General Optimization of Reactant Concentration
| Concentration Effect | Rationale | Troubleshooting Action |
| Too Dilute | The reaction rate may be very slow due to a low frequency of molecular collisions. | Increase the concentration of the reactants. Be mindful of solubility limits. |
| Optimal | The reaction proceeds efficiently with good selectivity. | Maintain these concentrations. |
| Too Concentrated | May lead to an increase in side reactions, especially bimolecular side reactions. Can also cause solubility issues.[4] | Dilute the reaction mixture. Consider adding one reactant slowly to a solution of the other. |
Table 3: Common Protecting Groups for Alcohols and Amines and Their Stability
| Functional Group | Protecting Group | Abbreviation | Stable To | Labile To |
| Alcohol | Silyl Ether (e.g., tert-Butyldimethylsilyl) | TBDMS | Mild acid, base, oxidation, reduction | Strong acid, fluoride ions (e.g., TBAF)[12] |
| Alcohol | Benzyl Ether | Bn | Acid, base, oxidation, reduction | Hydrogenolysis (H₂, Pd/C)[31] |
| Alcohol | Tetrahydropyranyl Ether | THP | Base, oxidation, reduction | Acid[12] |
| Amine | tert-Butoxycarbonyl | Boc | Base, hydrogenolysis | Strong acid (e.g., TFA) |
| Amine | Carboxybenzyl | Cbz | Acid, base | Hydrogenolysis (H₂, Pd/C)[12] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction Optimization
-
Baseline Experiment: Set up the reaction according to the original literature procedure or your initial plan. This will serve as your baseline for comparison.
-
Identify Key Variables: Determine the most critical variables to optimize. These often include temperature, solvent, catalyst, and reactant concentrations.
-
Vary One Parameter at a Time: To systematically evaluate the effect of each variable, change only one parameter per experiment while keeping all others constant.
-
Set Up Parallel Reactions: If possible, set up a series of small-scale reactions in parallel, each with a different value for the variable being tested (e.g., different temperatures or solvents).
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, LC-MS, NMR) to monitor the consumption of starting materials and the formation of the product over time.
-
Analyze the Results: After the reactions are complete, analyze the crude reaction mixtures to determine the yield and purity of the product.
-
Iterate: Based on the results, choose the optimal condition for the first variable and then proceed to optimize the next variable in the same manner.
Protocol 2: Testing for Catalyst Activity
-
Select a Standard Reaction: Choose a well-established reaction that is known to work reliably with the catalyst you are testing. The substrates should be readily available and the product easily characterizable.
-
Prepare a Standard Catalyst Sample: If possible, obtain a fresh, reliable sample of the catalyst to use as a positive control.
-
Set Up Parallel Reactions:
-
Reaction A (Test Catalyst): Set up the standard reaction using the catalyst batch .
-
Reaction B (Positive Control): Set up the identical reaction using the fresh, standard catalyst.
-
Reaction C (Negative Control): Set up the identical reaction without any catalyst.
-
-
Run and Monitor the Reactions: Run all three reactions under the identical, established conditions. Monitor the progress of each reaction over time.
-
Compare the Results:
-
If Reaction A and B proceed similarly and significantly faster than Reaction C, your test catalyst is likely active.
-
If Reaction A shows little to no conversion compared to Reaction B, your test catalyst is likely inactive or has low activity.
-
If none of the reactions work, there may be an issue with the other reagents, solvents, or the reaction setup.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for troubleshooting a failed reaction.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. huarongpharma.com [huarongpharma.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. leah4sci.com [leah4sci.com]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 21. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 22. uhplcs.com [uhplcs.com]
- 23. chromacademy.com [chromacademy.com]
- 24. Chromatography [chem.rochester.edu]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. people.chem.umass.edu [people.chem.umass.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. reddit.com [reddit.com]
- 31. uwindsor.ca [uwindsor.ca]
overcoming challenges in the synthesis of benzene derivatives
Welcome to the technical support center for the synthesis of benzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of benzene derivatives.
Electrophilic Aromatic Substitution (EAS) Reactions
Question: Why am I getting a low yield in my Friedel-Crafts alkylation/acylation reaction?
Answer:
Low yields in Friedel-Crafts reactions can be attributed to several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Substrate Reactivity: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring.
-
Deactivated Rings: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C(=O)R) are generally unreactive in Friedel-Crafts reactions.[1][2][3][4] If your substrate is deactivated, consider an alternative synthetic route.
-
Over-activation: Highly activated rings, such as phenols and anilines, can lead to side reactions and complex formation with the Lewis acid catalyst.[5] Protection of the activating group (e.g., acetylation of an amine) can mitigate this issue.[5]
-
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for the reaction.
-
Moisture Sensitivity: Lewis acids are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.
-
Stoichiometry: In Friedel-Crafts acylation, the Lewis acid coordinates to the acyl halide to form the acylium ion and also complexes with the product ketone. Therefore, slightly more than one equivalent of the catalyst is often required.[1]
-
-
Reaction Conditions:
-
Temperature: While some reactions require heating, excessive temperatures can lead to product decomposition or side reactions. Optimize the temperature for your specific substrates.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Side Reactions:
-
Polyalkylation (in Alkylation): The alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[1][2][3] To minimize this, use a large excess of the aromatic substrate relative to the alkylating agent.[2][6]
-
Carbocation Rearrangement (in Alkylation): Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to isomeric products.[1][3][7] Using Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) can prevent this.[8]
-
Question: How can I control the regioselectivity (ortho, meta, para) of my electrophilic aromatic substitution?
Answer:
Regioselectivity in EAS is primarily dictated by the electronic properties of the substituents already present on the benzene ring.
-
Directing Effects of Substituents:
-
Ortho, Para-Directing Groups: Electron-donating groups (EDGs) such as -OH, -NH₂, -OR, and alkyl groups activate the ring and direct incoming electrophiles to the ortho and para positions. This is due to the stabilization of the cationic intermediate (arenium ion) through resonance.
-
Meta-Directing Groups: Electron-withdrawing groups (EWGs) like -NO₂, -CN, -SO₃H, and -C(=O)R deactivate the ring and direct incoming electrophiles to the meta position. These groups destabilize the arenium ion, with the meta position being the least destabilized.
-
-
Steric Hindrance: Bulky substituents can hinder attack at the ortho position, leading to a higher proportion of the para product. For example, in the nitration of toluene, the ortho to para ratio is approximately 60:40, while for the bulkier tert-butylbenzene, the para product is highly favored.[9]
-
Blocking Groups: In some cases, a blocking group can be temporarily installed to direct substitution to a specific position. For example, sulfonation can be used to block the para position, forcing subsequent substitution to occur at the ortho position. The sulfonic acid group can then be removed by treatment with dilute acid.
Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Question: My Suzuki-Miyaura coupling reaction has a low yield. What are the common causes and solutions?
Answer:
Low yields in Suzuki-Miyaura coupling can arise from several sources. Consider the following troubleshooting steps:
-
Catalyst and Ligand:
-
Catalyst Activity: Ensure your palladium catalyst is active. Palladium(II) precursors need to be reduced in situ to the active Pd(0) species. Using a pre-catalyst can sometimes improve results.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve reaction efficiency. Consider screening different ligands if you are experiencing low yields.
-
-
Reaction Conditions:
-
Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent, so screening different bases may be necessary. Ensure the base is finely ground and anhydrous.
-
Solvent: A variety of solvents can be used, often in combination with water (e.g., THF/H₂O, Dioxane/H₂O). The solvent can influence the solubility of the reagents and the reaction rate.[10] Degassing the solvent to remove oxygen is critical to prevent catalyst oxidation.[11]
-
Temperature: Most Suzuki couplings require heating. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition.
-
-
Substrate Quality:
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially under acidic conditions or at high temperatures. Using boronic esters (e.g., pinacol esters) can improve stability.[5]
-
Purity of Starting Materials: Impurities in your aryl halide or boronic acid can interfere with the catalytic cycle. Ensure your starting materials are pure.
-
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture can minimize this.
-
Protodeboronation: As mentioned, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous conditions and carefully selecting the base and solvent can reduce this side reaction.
-
Question: I am having trouble with my Buchwald-Hartwig amination. What should I check?
Answer:
Challenges in Buchwald-Hartwig amination often relate to the catalyst system, base, and the nature of the amine.
-
Catalyst System:
-
Generation of Catalyst: The reaction has evolved through several generations of catalyst systems. Early systems used simple phosphine ligands, while modern systems employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are more efficient and have a broader substrate scope.[6]
-
Catalyst Loading: While catalytic amounts are used, optimizing the catalyst and ligand loading can be crucial for difficult substrates.
-
-
Base Selection:
-
Strength and Solubility: Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The solubility of the base can also be a factor; in some cases, a soluble organic base may be advantageous.[12]
-
Substrate Compatibility: Some functional groups may be sensitive to strong bases. In such cases, milder bases like K₃PO₄ or Cs₂CO₃ may be necessary, although this might require a more active catalyst system.
-
-
Amine Nucleophile:
-
Primary vs. Secondary Amines: Early catalyst systems were often more effective for secondary amines.[6] Modern ligands have expanded the scope to include primary amines.
-
Steric Hindrance: Sterically hindered amines can be challenging coupling partners and may require more forcing conditions or specialized ligands.
-
Heterocyclic Amines: Some nitrogen-containing heterocycles can be difficult substrates and may require specific ligand and base combinations for successful coupling.[13]
-
-
Solvent: Common solvents include toluene, dioxane, and THF. The choice of solvent can impact the solubility of the reagents and the reaction outcome. It's important to use anhydrous, degassed solvents.
Nucleophilic Aromatic Substitution (SNAr)
Question: My nucleophilic aromatic substitution reaction is not working. What are the key requirements?
Answer:
Successful SNAr reactions depend on the electronic properties of the aromatic ring and the nature of the leaving group.
-
Activation of the Aromatic Ring:
-
Electron-Withdrawing Groups (EWGs): The aromatic ring must be activated by the presence of at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(=O)R).[14][15] This makes the ring electron-deficient and susceptible to nucleophilic attack.
-
Position of EWGs: The EWG must be positioned ortho or para to the leaving group.[14][16] This allows for the resonance stabilization of the negative charge in the intermediate (Meisenheimer complex). A meta-positioned EWG does not provide this stabilization, and the reaction will not proceed.[14]
-
-
Leaving Group:
-
Electronegativity: Unlike in Sₙ1 and Sₙ2 reactions, the reactivity of the leaving group in SNAr often follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. The C-X bond is broken in a subsequent, faster step.
-
-
Nucleophile: A strong nucleophile is generally required for the reaction to proceed efficiently.
-
Benzyne Mechanism: In the absence of activating EWGs, SNAr can sometimes occur via a benzyne intermediate, but this requires very strong bases (e.g., NaNH₂) and harsh conditions. This mechanism can lead to a mixture of regioisomers.[17]
Frequently Asked Questions (FAQs)
Q1: What are the main differences between Friedel-Crafts alkylation and acylation?
A1: The key differences are:
-
Electrophile: Alkylation uses an alkyl halide and a Lewis acid to generate a carbocation electrophile. Acylation uses an acyl halide or anhydride with a Lewis acid to form a resonance-stabilized acylium ion.[7][8]
-
Rearrangements: Carbocation intermediates in alkylation can rearrange to more stable carbocations, leading to isomeric products. The acylium ion in acylation does not rearrange.[1][3][7][8]
-
Poly-substitution: The alkyl group introduced in alkylation is activating, making the product more reactive than the starting material and prone to polyalkylation. The acyl group in acylation is deactivating, preventing further reactions.[1][2][3][8]
Q2: How do I choose the right catalyst for a Suzuki-Miyaura coupling reaction?
A2: The choice of catalyst often depends on the specific substrates. For simple aryl bromides and iodides, catalysts like Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ and PPh₃ can be effective. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields.
Q3: What is the role of the base in the Buchwald-Hartwig amination?
A3: The base in the Buchwald-Hartwig amination has a crucial role in the catalytic cycle. After the oxidative addition of the aryl halide to the Pd(0) catalyst, the amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Q4: Can I perform a Friedel-Crafts reaction on a pyridine ring?
A4: No, Friedel-Crafts reactions are generally not successful with pyridine. The nitrogen atom in the pyridine ring is basic and will react with the Lewis acid catalyst, forming a positively charged complex. This deactivates the ring towards electrophilic attack.
Q5: What are common side products in Grignard reactions with aromatic ketones?
A5: Besides the expected tertiary alcohol product, several side reactions can occur:
-
Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the ketone to form an enolate. This consumes the Grignard reagent and reduces the yield of the desired alcohol.
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state.
-
Wurtz Coupling: The Grignard reagent can couple with unreacted aryl halide.
Quantitative Data Summary
Table 1: Comparison of Yields for Different Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 35 |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 85 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 95 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 98 |
Data is illustrative and compiled from typical results in the literature.
Table 2: Effect of Different Bases on the Yield of Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (1.5) | Toluene | 100 | 24 | 45 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 80 |
| Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (1.5) | Toluene | 100 | 18 | 75 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 6 | 95 |
Data is illustrative and compiled from typical results in the literature.[18]
Table 3: Regioselectivity in the Electrophilic Nitration of Substituted Benzenes
| Substituent | o- isomer (%) | m- isomer (%) | p- isomer (%) |
| -CH₃ | 58 | 5 | 37 |
| -OCH₃ | 40-45 | ~0 | 55-60 |
| -Cl | 30 | 1 | 69 |
| -NO₂ | 6 | 93 | 1 |
Data represents typical product distributions and can vary with reaction conditions.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
5% HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add a solution of acetyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
After the addition is complete, add a solution of anisole (1.0 eq.) in anhydrous DCM to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
Objective: To synthesize 4-methylbiphenyl.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Add toluene and ethanol (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the degassed 2M Na₂CO₃ solution (2.0 eq.).
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Decision tree for choosing between Friedel-Crafts alkylation and acylation.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. jsynthchem.com [jsynthchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of (3-iodopropoxy)benzene for Researchers
For scientists and professionals in drug development, the efficient synthesis of key intermediates is paramount. (3-iodopropoxy)benzene is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic methodologies for obtaining this compound, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.
Method 1: Two-Step Synthesis via 3-Phenoxypropan-1-ol
This approach involves the initial synthesis of 3-phenoxypropan-1-ol followed by its iodination to yield the final product.
Step 1: Synthesis of 3-Phenoxypropan-1-ol
The first step is a nucleophilic substitution reaction between phenol and 3-bromopropanol.
Experimental Protocol:
To a reaction vessel, add acetonitrile (376 mL), phenol (47.0 g, 0.50 mol), potassium carbonate (75.9 g, 0.55 mol), and 3-bromopropanol (76.5 g, 0.55 mol). The mixture is heated to 65-70 °C and stirred for 9 hours. After cooling to room temperature, the reaction mixture is filtered under reduced pressure, and the solvent is removed from the filtrate. The residue is dissolved in ethyl acetate (400 mL), washed with a 5% sodium hydroxide aqueous solution, and then with water until neutral. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 3-phenoxypropan-1-ol.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 94.1% |
| Purity (HPLC) | 98.6% |
| Reaction Time | 9 hours |
| Reaction Temperature | 65-70 °C |
Step 2: Iodination of 3-Phenoxypropan-1-ol
The synthesized 3-phenoxypropan-1-ol is then converted to this compound using an iodinating agent. A common method involves the use of triphenylphosphine and iodine.
Experimental Protocol:
To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol) and polymer-supported 4-(dimethylamino)pyridine (DMAP) (0.4 mmol, 40 mol%). After stirring for 2 minutes, 3-phenoxypropan-1-ol (1 mmol) is added. The reaction is monitored by thin-layer chromatography (TLC).[2] While a specific yield for the iodination of 3-phenoxypropan-1-ol is not provided in the searched literature, this general method for the iodination of primary alcohols reports good to excellent yields.[2]
Quantitative Data (General Method):
| Parameter | Value |
| Molar Ratio (Alcohol:PPh₃:I₂) | 1:1.5:1.5 |
| Catalyst | Polymer-supported DMAP (40 mol%) |
| Solvent | Dichloromethane |
| Reaction Time | Varies (monitored by TLC) |
| Reaction Temperature | Room Temperature |
Method 2: Williamson Ether Synthesis
The Williamson ether synthesis provides a direct, one-pot method to form the ether linkage. This reaction involves the deprotonated alcohol (phenoxide) acting as a nucleophile to attack an alkyl halide.
General Experimental Considerations:
The Williamson ether synthesis is typically carried out by reacting an alkoxide ion with a primary alkyl halide.[3][4] For the synthesis of this compound, this would involve the reaction of sodium phenoxide with 1,3-diiodopropane. The reaction is generally conducted in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours.[3] Laboratory yields for this method typically range from 50-95%.[3]
Challenges and Alternatives:
A potential side reaction in the Williamson ether synthesis is elimination, especially with sterically hindered alkyl halides.[5] To circumvent issues with less reactive alkylating agents, a catalyst such as an iodide salt can be added to facilitate a halide exchange and improve the reaction rate.[3]
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is another powerful tool for the synthesis of ethers, proceeding via the conversion of an alcohol to a good leaving group in situ.
General Experimental Protocol:
In a typical Mitsunobu reaction, the alcohol, a nucleophile (in this case, phenol), and triphenylphosphine are dissolved in a suitable solvent like tetrahydrofuran (THF). The mixture is cooled to 0 °C, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added slowly. The reaction is then stirred at room temperature for several hours.[6]
Key Features:
The Mitsunobu reaction is known for its mild reaction conditions and stereochemical inversion at the alcohol center.[6] Phenols are common nucleophiles in Mitsunobu reactions, which are typically performed in THF with triphenylphosphine and DEAD or DIAD at room temperature.[7]
Method 4: Finkelstein Reaction
The Finkelstein reaction is a halogen exchange reaction that can be employed to synthesize alkyl iodides from other alkyl halides. This method could be applied as a final step if (3-chloropropoxy)benzene or (3-bromopropoxy)benzene is synthesized first.
Reaction Principle:
The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone.[8] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[8][9] While typically used for alkyl halides, an "aromatic Finkelstein reaction" catalyzed by copper(I) iodide can be used for aryl halides.[8]
Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
| Two-Step Synthesis | Phenol, 3-Bromopropanol, Iodine, Triphenylphosphine | K₂CO₃, PPh₃, I₂, DMAP | Step 1: 65-70°C, 9h; Step 2: RT | Step 1: 94.1%[1]; Step 2: Good to excellent (general)[2] | High yield in the first step, well-defined intermediates. | Two separate reaction steps required. |
| Williamson Ether Synthesis | Phenol, 1,3-Diiodopropane | Strong base (e.g., NaH) | 50-100 °C, 1-8 h | 50-95% (general)[3] | One-pot reaction, widely applicable. | Potential for elimination side reactions. |
| Mitsunobu Reaction | Phenol, 3-Iodopropan-1-ol | PPh₃, DEAD or DIAD | 0 °C to RT | Varies | Mild reaction conditions, stereochemical control. | Requires stoichiometric amounts of reagents that can be difficult to remove. |
| Finkelstein Reaction | (3-chloropropoxy)benzene or (3-bromopropoxy)benzene | NaI | Acetone | Varies | Effective for halogen exchange. | Requires synthesis of the halo-precursor. |
Visualizing the Synthetic Pathways
Conclusion
The choice of synthetic method for this compound will depend on factors such as desired yield, purity requirements, available starting materials, and scalability. The two-step synthesis offers a high-yielding initial step and the potential for high purity through the isolation of the intermediate alcohol. The Williamson ether synthesis provides a more direct, one-pot approach, though yields can be variable. The Mitsunobu reaction offers mild conditions but requires careful purification to remove byproducts. Finally, the Finkelstein reaction is a useful tool for late-stage halogen exchange if a suitable precursor is available. Researchers should carefully consider these factors when selecting the optimal synthetic route for their specific needs.
References
- 1. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
A Comparative Guide to the Analytical Method Validation for (3-iodopropoxy)benzene
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the validation of (3-iodopropoxy)benzene, a key intermediate in various synthetic pathways. The information presented is based on established analytical principles for similar aryl ether and halogenated compounds.
This compound is a colorless to yellow-orange clear liquid with a molecular formula of C₉H₁₁I and a molecular weight of 246.09 g/mol [1][2][3]. Its structure consists of a benzene ring linked to a three-carbon chain terminating in an iodine atom. The selection of an appropriate analytical method for its validation is crucial and depends on the specific parameters being evaluated, such as purity, identity, and the presence of impurities.
Comparison of Analytical Methods
The following table summarizes a comparison of three common analytical techniques that can be adapted for the validation of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | ¹H NMR Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Purity determination, quantification of volatile impurities. | Purity determination, quantification of non-volatile impurities, assay. | Structural confirmation, identification, and quantification of major components. |
| Selectivity | High for volatile compounds. | High, can be tuned by choice of column and mobile phase. | Very high, provides specific information about the chemical environment of each proton. |
| Sensitivity | Good, suitable for trace analysis of impurities. | Good, dependent on the chromophore of the analyte. | Lower than chromatographic methods for trace impurities. |
| Quantification | Excellent with proper calibration. | Excellent with proper calibration. | Good for assay of the main component, but more complex for impurity quantification. |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Instrumentation Cost | Moderate. | Moderate. | High. |
| Typical Impurities Detected | Residual solvents, starting materials, volatile by-products. | Non-volatile degradation products, isomers, related substances. | Structural isomers, major impurities with distinct signals. |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols are illustrative and would require optimization and validation for specific applications.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity of this compound and quantifying volatile organic impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium or Nitrogen.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Carrier Gas Flow Rate: 1 mL/min.
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Validation Parameters:
-
Specificity: Inject blank solvent, a solution of this compound, and spiked samples with potential impurities to demonstrate separation.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is ideal for the assay of this compound and the quantification of non-volatile impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile, increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (based on the UV absorbance of the benzene ring).
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve a known weight of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
Validation Parameters:
-
Specificity: Analyze blank, standard, and spiked samples to ensure no interference at the retention time of the main peak.
-
Linearity: Establish a calibration curve with a series of standard solutions.
-
Accuracy: Determine the recovery of the analyte in a spiked matrix.
-
Precision: Evaluate the variability of results from multiple analyses.
-
LOD and LOQ: Establish the sensitivity of the method for key impurities.
-
Robustness: Assess the effect of small variations in method parameters (e.g., mobile phase composition, flow rate).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the unambiguous identification and structural confirmation of this compound and can also be used for quantitative purposes.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay: Sufficiently long to ensure full relaxation of all protons for quantitative analysis (e.g., 5 times the longest T₁).
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated solvent.
Expected ¹H NMR Signals: Based on the structure of this compound, the following proton signals are expected[4][5][6]:
-
Aromatic protons (on the benzene ring): ~6.8-7.3 ppm.
-
Methylene protons adjacent to the oxygen (-O-CH₂-): ~4.0 ppm (triplet).
-
Methylene protons adjacent to the iodine (-CH₂-I): ~3.3 ppm (triplet).
-
Central methylene protons (-CH₂-): ~2.2 ppm (quintet).
Validation Parameters:
-
Identity: The chemical shifts and coupling patterns of the observed signals must be consistent with the known structure of this compound.
-
Purity Estimation: The presence of unexpected signals can indicate impurities. Integration of impurity signals relative to the main compound signals can provide a semi-quantitative estimate of purity.
-
Quantitative Analysis (qNMR): By using a certified internal standard with a known concentration, the absolute amount of this compound can be determined with high accuracy.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: A flowchart illustrating the key stages of an analytical method validation workflow.
This comprehensive guide provides a foundation for selecting and validating appropriate analytical methods for this compound. The choice of method will ultimately be guided by the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity and accuracy.
References
A Comparative Guide to Assessing the Purity of Synthesized (3-Iodopropoxy)benzene
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques for assessing the purity of (3-iodopropoxy)benzene, a key intermediate in various synthetic pathways. We present experimental data and detailed protocols to facilitate a comprehensive evaluation of product quality.
Synthesis and Potential Impurities of this compound
This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of phenol to form sodium phenoxide, which then undergoes nucleophilic substitution with 1,3-diiodopropane.
Reaction: Phenol + 1,3-Diiodopropane + Base → this compound
Given this synthetic route, several impurities may be present in the final product:
-
Starting Materials: Unreacted phenol and 1,3-diiodopropane.
-
Byproducts: Diphenyl ether (from the reaction of phenoxide with another phenol molecule), 1,3-diphenoxypropane (from the reaction of the product with another phenoxide ion), and elimination products from 1,3-diiodopropane.
-
Solvent and Reagents: Residual solvent and any remaining base or salts.
A thorough purity assessment is essential to identify and quantify these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. The table below summarizes the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.
| Technique | Information Provided | Advantages | Limitations | Typical Purity Specification |
| ¹H NMR Spectroscopy | Structural confirmation, identification and quantification of proton-bearing impurities. | Provides detailed structural information, quantitative, non-destructive. | May not detect non-proton-bearing impurities, complex spectra can be difficult to interpret. | >98% |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities by mass-to-charge ratio. | High sensitivity, can detect trace impurities. | Isomeric impurities may not be distinguishable, quantification can be challenging without standards. | Confirms molecular ion peak |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main component and impurities. | High resolution, highly quantitative, suitable for non-volatile compounds. | Requires a suitable chromophore for UV detection, method development can be time-consuming. | >99% (by peak area) |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
-
Objective: To confirm the chemical structure and quantify the purity of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical chemical shifts (δ) for this compound are expected around:
-
6.8-7.3 ppm (multiplets, 5H, aromatic protons)
-
4.1 ppm (triplet, 2H, -O-CH₂-)
-
3.4 ppm (triplet, 2H, -CH₂-I)
-
2.2 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
-
-
Purity Calculation: Purity is determined by integrating the peaks corresponding to the compound and comparing them to the integration of a known internal standard or by identifying and quantifying impurity peaks relative to the main compound's peaks.
-
Objective: To confirm the molecular weight of this compound and identify any impurities.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion peak [M+H]⁺ for C₉H₁₁IO would be at m/z 263.0.
-
-
Data Analysis: The presence of the correct molecular ion peak confirms the identity of the product. Other peaks in the spectrum may indicate the presence of impurities.
-
Objective: To separate and quantify the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aromatic compounds. A starting condition could be 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the benzene ring absorbs UV light.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for purity assessment of this compound.
This comprehensive approach, combining synthesis awareness with robust analytical techniques, ensures a thorough and reliable assessment of the purity of synthesized this compound, which is crucial for its application in research and development.
A Comparative Benchmarking Guide: (3-Iodopropoxy)benzene and its Analogs in Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (3-halopropoxy)benzene Reagents for O-Alkylation Reactions.
In the realm of organic synthesis, particularly in the construction of ether linkages vital to the structure of many pharmaceutical compounds and functional materials, the choice of alkylating agent is paramount. This guide provides a comparative analysis of (3-iodopropoxy)benzene against its bromo and chloro analogs—(3-bromopropoxy)benzene and (3-chloropropoxy)benzene—in the context of O-alkylation reactions, primarily the Williamson ether synthesis. This comparison aims to equip researchers with the necessary data to select the optimal reagent for their specific synthetic needs, balancing reactivity with stability and cost-effectiveness.
Performance Comparison of (3-Halopropoxy)benzene Reagents
The quintessential Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide. The reactivity of the (3-halopropoxy)benzene reagents in this S(_N)2 reaction is directly influenced by the nature of the halogen atom, which serves as the leaving group. The established order of reactivity for alkyl halides in S(_N)2 reactions is I > Br > Cl > F. This trend is attributed to two primary factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-I bond is the weakest among the halogens, and the iodide ion is the most stable and best leaving group due to its large size and high polarizability.
While specific comparative studies detailing reaction yields and times for this compound are not abundantly available in the literature, likely due to its higher cost and potentially lower stability, the known principles of S(_N)2 reactions allow for a reliable extrapolation of its performance relative to its bromo and chloro counterparts.
Below is a summary of the expected performance characteristics based on established chemical principles:
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Potential Side Reactions |
| This compound | Highest | Milder conditions (lower temperature, shorter reaction time) | High | Prone to decomposition, potential for elimination reactions if sterically hindered substrates are used. |
| (3-Bromopropoxy)benzene | Intermediate | Moderate conditions | Good to High | Lower propensity for side reactions compared to the iodo-analog. |
| (3-Chloropropoxy)benzene | Lowest | More forcing conditions (higher temperature, longer reaction time) | Moderate to Good | Least reactive, requiring more energy input, which could lead to undesired side reactions with sensitive substrates. |
Experimental Protocols: A Representative Williamson Ether Synthesis
The following is a generalized experimental protocol for the O-alkylation of a phenol with a (3-halopropoxy)benzene reagent. This protocol can be adapted for a comparative study by keeping all other parameters constant while varying the halogenated reagent.
Objective: To synthesize a phenyl propargyl ether via Williamson ether synthesis.
Materials:
-
Phenol (or a substituted phenol)
-
This compound, (3-Bromopropoxy)benzene, or (3-Chloropropoxy)benzene
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), acetone)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
-
Standard laboratory glassware and work-up and purification equipment
Procedure:
-
Deprotonation of the Phenol: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol in the chosen anhydrous solvent. Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH). Stir the mixture until the deprotonation is complete (cessation of gas evolution for NaH).
-
Alkylation: To the resulting phenoxide solution, add the (3-halopropoxy)benzene reagent dropwise at a suitable temperature. The reaction temperature will depend on the reactivity of the halide (lower for iodide, higher for chloride).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)), and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.
Visualizing the Reaction Pathway and Workflow
To further clarify the processes involved, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Figure 1: Williamson Ether Synthesis Pathway
Figure 2: Experimental Workflow for Ether Synthesis
Logical Comparison of Reagent Attributes
The decision to use a specific (3-halopropoxy)benzene will often be a trade-off between reactivity, cost, and stability. The following diagram outlines these key decision-making factors.
Figure 3: Reagent Attribute Comparison
Conclusion
Confirming the Structure of (3-Iodopropoxy)Benzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of (3-iodopropoxy)benzene and its derivatives. By presenting experimental data, detailed protocols, and a clear workflow, this document aims to equip researchers with the necessary tools for unambiguous structural elucidation.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound and its analogues relies on a combination of spectroscopic methods. This section compares the expected and observed spectral data for this compound and a closely related analogue, (3-iodopropyl)benzene.
Table 1: Comparison of Spectroscopic Data
| Technique | This compound (Predicted/Expected) | (3-iodopropyl)benzene (Experimental Data)[1] | Key Features and Interpretation |
| ¹H NMR | δ ~7.3-6.9 (m, 5H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~3.4 (t, 2H, CH₂-I), ~2.2 (p, 2H, CH₂) | Not available in search results. | The aromatic protons appear as a multiplet in the downfield region. The methylene groups adjacent to the oxygen and iodine atoms are deshielded, appearing as triplets due to coupling with the central methylene group, which appears as a pentet. |
| ¹³C NMR | δ ~158 (Ar C-O), ~129 (Ar C-H), ~121 (Ar C-H), ~114 (Ar C-H), ~68 (O-CH₂), ~34 (CH₂), ~2 (CH₂-I) | Not available in search results. | The carbon attached to the oxygen is the most downfield aromatic carbon. The aliphatic carbons show distinct signals, with the carbon attached to the electronegative oxygen appearing further downfield than the others. |
| IR | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1240 cm⁻¹ (Ar-O stretch), ~1100 cm⁻¹ (C-O stretch), ~690, 750 cm⁻¹ (Ar C-H bend) | Available in the NIST WebBook database.[1] | The spectrum is characterized by aromatic and aliphatic C-H stretching vibrations, as well as strong C-O stretching bands. The C-I stretching vibration is typically weak and falls in the fingerprint region (<600 cm⁻¹). |
| Mass Spec. | M⁺ peak at m/z = 262. Key fragments: [M-I]⁺ (m/z=135), [C₆H₅O]⁺ (m/z=93), [C₆H₅]⁺ (m/z=77) | Molecular Weight: 246.0881.[1] | The molecular ion peak confirms the molecular weight. Characteristic fragmentation patterns include the loss of the iodine atom and cleavage of the propoxy chain, providing further structural evidence. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Background Collection: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid this compound derivative directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a baseline correction and label the significant peaks.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.
Mandatory Visualization: Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural confirmation of an unknown organic compound, such as a this compound derivative.
Caption: Workflow for structural confirmation.
Alternative Analytical Methods
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
Elemental Analysis: Determines the elemental composition of the compound, providing an empirical formula that can be compared with the molecular formula obtained from mass spectrometry.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. This technique is particularly useful for resolving stereochemistry and complex structures but requires a suitable single crystal.
-
UV-Vis Spectroscopy: Can be used to study compounds containing chromophores, such as the benzene ring. While not providing detailed structural information on its own, it can be used to confirm the presence of the aromatic system.
By combining the data from these various analytical techniques, researchers can confidently confirm the structure of this compound derivatives and other novel organic compounds.
References
A Guide to Bioisosteres of Ortho- and Meta-Substituted Benzenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of chemical moieties with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of various bioisosteric replacements for ortho- and meta-substituted benzene rings, a common motif in numerous pharmaceuticals. The indiscriminate use of phenyl rings can contribute to poor physicochemical properties, such as low aqueous solubility and metabolic instability.[1] The introduction of saturated, three-dimensional bioisosteres offers a promising strategy to mitigate these liabilities while potentially improving potency and securing novel intellectual property.[2][3]
This guide summarizes key quantitative data on the impact of these bioisosteric replacements on critical drug-like properties and provides detailed experimental protocols for their determination.
Comparative Physicochemical Data
The following tables present a compilation of experimental data comparing the physicochemical properties of parent compounds containing ortho- or meta-substituted benzene rings with their corresponding bioisosteric analogues. The data highlights the impact of these replacements on lipophilicity (logD and clogP), aqueous solubility, and metabolic stability.
Ortho-Substituted Benzene Bioisosteres
| Compound | Bioisostere | logD | clogP | Aqueous Solubility (μM) | Human Liver Microsome Stability (CLint, μL/min/mg) | Reference |
| Telmisartan | 1,2-disubstituted bicyclo[1.1.1]pentane (BCP) | 2.5 | 3.1 | 150 | 10 | [4] |
| ortho-Benzene Parent | - | 2.6 | 3.5 | 100 | 25 | [4] |
| Boscalid | 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) | 3.1 | 3.6 | 25 | >100 | [2] |
| ortho-Benzene Parent | - | 3.2 | 3.9 | 10 | 50 | [2] |
| Fluxapyroxad | 1,5-disubstituted 3-oxabicyclo[2.1.1]hexane | 2.8 | 2.9 | 80 | 30 | [2] |
| ortho-Benzene Parent | - | 3.0 | 3.2 | 20 | 60 | [2] |
Meta-Substituted Benzene Bioisosteres
| Compound | Bioisostere | logD | clogP | Aqueous Solubility (μM) | Human Liver Microsome Stability (CLint, μL/min/mg) | Reference |
| Sonidegib Analogue | 1,3-disubstituted bicyclo[2.1.1]hexane (BCH) | 3.5 | 4.0 | 15 | 20 | [5] |
| meta-Benzene Parent | - | 3.8 | 4.5 | 5 | 45 | [5] |
| Lomitapide Analogue | 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) | 4.0 | 4.2 | 5 | 15 | [4] |
| meta-Benzene Parent | - | 4.2 | 4.8 | <1 | 30 | [4] |
Experimental Protocols
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions. This is a high-throughput method suitable for early-stage drug discovery.[6]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate and perform serial dilutions.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking to allow for precipitation of the compound.
-
Filtration: Separate the undissolved precipitate from the saturated solution by filtration using a filter plate.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography-ultraviolet (HPLC-UV) spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[7] A calibration curve is generated from standards of known concentrations to quantify the amount of dissolved compound.[7]
Human Liver Microsome Stability Assay
Objective: To assess the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[8]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).
-
Initiation of Reaction: Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation is performed without the NADPH regenerating system to account for non-enzymatic degradation.[8]
-
Time Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), aliquots of the reaction mixture are taken.[9]
-
Reaction Termination: Stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then analyzed by LC-MS/MS to determine the concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the intrinsic clearance (CLint), which is a measure of the metabolic stability.[8]
Visualizations
The following diagrams illustrate key concepts and pathways relevant to the application of bioisosteres in drug design.
Caption: A typical workflow for bioisosteric replacement in drug discovery.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Caption: The role of γ-secretase in the production of amyloid-β and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturated bioisosteres of benzene: where to go next? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Analysis of Activating and Deactivating Groups on Benzene Rings in Electrophilic Aromatic Substitution
In the realm of organic chemistry, particularly in the synthesis of aromatic compounds, the influence of substituent groups on a benzene ring is a cornerstone of reaction design and control. These substituents profoundly dictate the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. This guide provides a detailed comparative study of activating and deactivating groups, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of these effects.
Fundamental Principles: Activation and Deactivation
Substituents on a benzene ring alter the electron density of the aromatic system, thereby influencing its nucleophilicity. In an EAS reaction, the benzene ring acts as a nucleophile, attacking an electron-deficient electrophile.[1][2] The rate-determining step is the formation of a positively charged intermediate known as the arenium ion or sigma complex.[3][4] The stability of this intermediate is key to the overall reaction rate.
Activating groups are substituents that increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][5][6][7] These groups donate electron density to the ring, which speeds up the rate of electrophilic substitution compared to unsubstituted benzene.[1][3]
Deactivating groups , conversely, decrease the electron density of the benzene ring.[1][5][6] These groups withdraw electron density from the ring, making it less nucleophilic and slowing down the rate of electrophilic substitution relative to benzene.[1][3]
The electronic influence of these substituents is primarily governed by two fundamental effects:
-
Resonance Effect (Mesomeric Effect): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons adjacent to the ring can donate this electron density through resonance, stabilizing the arenium ion.[1][8] Conversely, groups with π bonds to electronegative atoms can withdraw electron density from the ring via resonance.
-
Inductive Effect: This effect is the transmission of charge through σ bonds due to differences in electronegativity between the atoms of the substituent and the ring carbons.[1] Electronegative atoms or groups pull electron density away from the ring (electron-withdrawing inductive effect), while alkyl groups, for example, can donate electron density through an electron-donating inductive effect.
Classification and Directing Effects of Substituents
Substituents are not only classified as activating or deactivating but also by their directing effect on the incoming electrophile. The possible positions for substitution on a monosubstituted benzene ring are ortho, meta, and para.
-
Ortho- and Para-Directing Groups: These groups direct the incoming electrophile to the ortho and para positions. All activating groups are ortho-, para-directors.[8] Halogens are an exception, being deactivating yet ortho-, para-directing.[3] This is because the resonance effect, which directs ortho-para, outweighs the inductive effect in determining the position of attack, even though the inductive effect deactivates the ring overall.
-
Meta-Directing Groups: These groups direct the incoming electrophile to the meta position. Most deactivating groups are meta-directors.[5][9]
The directing effects can be rationalized by examining the resonance structures of the arenium ion intermediates formed during the attack at the ortho, meta, and para positions. For ortho- and para-directing groups, the positive charge of the intermediate can be delocalized onto the substituent through resonance, leading to a more stabilized intermediate. For meta-directing groups, the meta-attack avoids placing the positive charge on the carbon atom bearing the electron-withdrawing group, which would be a highly destabilized state.
The following diagram illustrates the logical relationship between the electronic nature of a substituent and its effect on the benzene ring in electrophilic aromatic substitution.
Quantitative Comparison of Substituent Effects
The impact of activating and deactivating groups on the rate of electrophilic aromatic substitution can be quantified by comparing the reaction rates of substituted benzenes to that of benzene itself. The following table summarizes the relative rates of nitration for various monosubstituted benzenes, illustrating the spectrum of activation and deactivation.
| Substituent | Group | Classification | Relative Rate of Nitration (Benzene = 1) | Ortho/Para Ratio | Meta (%) |
| -OH | Hydroxyl | Strongly Activating | 1000 | High | <1 |
| -OCH₃ | Methoxy | Strongly Activating | 400 | High | <1 |
| -NHCOCH₃ | Acetanilido | Moderately Activating | 10 | High | <1 |
| -CH₃ | Methyl | Weakly Activating | 25 | 1.6 | 4.5[10] |
| -H | Hydrogen | Reference | 1 | - | - |
| -Cl | Chloro | Weakly Deactivating | 0.033 | 0.4 | 1 |
| -Br | Bromo | Weakly Deactivating | 0.030 | 0.3 | 1 |
| -COOCH₂CH₃ | Ethyl Benzoate | Moderately Deactivating | 0.003 | 0.5 | 73[10] |
| -CN | Cyano | Strongly Deactivating | 0.0004 | 0.2 | 81 |
| -NO₂ | Nitro | Strongly Deactivating | 6 x 10⁻⁸ | 0.1 | 93 |
Data compiled from various sources for illustrative purposes. Ratios and percentages can vary with reaction conditions.
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.
Nitration of Toluene (An Activating Group)
Objective: To synthesize nitrotoluene isomers from toluene and observe the ortho-para directing effect of the methyl group.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a nitrating mixture by slowly adding 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid in a flask, keeping the mixture cool in an ice bath.
-
In a separate flask, place 20 mL of toluene and cool it in the ice bath.
-
Slowly add the nitrating mixture to the toluene with constant stirring, maintaining the temperature below 50°C to prevent dinitration.[11][12]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Separate the organic layer, wash it with a 5% sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
The resulting mixture of nitrotoluene isomers can be analyzed by gas chromatography to determine the relative amounts of ortho-, meta-, and para-nitrotoluene.
Nitration of Nitrobenzene (A Deactivating Group)
Objective: To demonstrate the deactivating and meta-directing effect of the nitro group by synthesizing dinitrobenzene.
Materials:
-
Nitrobenzene
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine 15 mL of concentrated sulfuric acid and 10 mL of fuming nitric acid.
-
Slowly add 10 mL of nitrobenzene to the acid mixture.
-
Attach a reflux condenser and heat the mixture to 90-100°C for one hour. Note that more vigorous conditions (higher temperature and fuming nitric acid) are required compared to the nitration of toluene due to the deactivating nature of the nitro group.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
The solid m-dinitrobenzene will precipitate.
-
Collect the solid by vacuum filtration, wash it with cold water, and recrystallize from ethanol to purify.
-
The product can be characterized by its melting point and spectroscopic methods (e.g., NMR, IR) to confirm the meta-substitution.
The following diagram illustrates a generalized experimental workflow for the nitration of a substituted benzene.
Conclusion
The nature of the substituent on a benzene ring is a critical determinant of the outcome of electrophilic aromatic substitution reactions. Activating groups, which donate electron density, increase the reaction rate and direct incoming electrophiles to the ortho and para positions. In contrast, deactivating groups, which withdraw electron density, decrease the reaction rate and, with the exception of halogens, direct incoming electrophiles to the meta position. A thorough understanding of these principles, supported by quantitative data and established experimental protocols, is essential for the rational design and successful execution of synthetic routes in academic research and industrial applications, including drug development.
References
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. psiberg.com [psiberg.com]
- 6. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Assessing the Reproducibility of (3-Iodopropoxy)Benzene Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of (3-iodopropoxy)benzene, a potentially valuable building block in medicinal chemistry. By examining the reproducibility and efficiency of different synthetic routes, this document aims to equip researchers with the necessary information to make informed decisions for their specific research and development needs.
Comparison of Synthesis Protocols
The synthesis of this compound can be approached through several established organic chemistry reactions. This guide will focus on two primary methods: the Williamson ether synthesis and the Mitsunobu reaction. Below is a summary of quantitative data gathered from various literature sources for analogous reactions, providing an indication of expected yields. It is important to note that direct reproducibility data for the specific target molecule is scarce in publicly available literature; therefore, the presented data serves as a representative comparison.
| Synthesis Protocol | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Williamson Ether Synthesis | Phenol, 1,3-Diiodopropane, Strong Base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | 50-100 | 1-8 | 50-95[1][2] |
| Williamson Ether Synthesis with Phase-Transfer Catalyst (PTC) | Phenol, 1,3-Dihalopropane, Base (e.g., NaOH), PTC (e.g., TBAB) | Biphasic (e.g., Dichloromethane/Water) | Room Temp. - 80 | 1-6 | Generally high, often >85[3] |
| Mitsunobu Reaction | Phenol, 1,3-Propanediol, DEAD or DIAD, PPh₃ | THF, Toluene | 0 - Room Temp. | 2-12 | 70-90 (for analogous etherifications)[4][5] |
Note: The provided yield ranges are based on general literature for similar etherification reactions and may vary depending on the specific reaction conditions and scale. Reproducibility is influenced by factors such as purity of reagents, precise control of reaction parameters, and work-up procedures.
Experimental Protocols
Detailed methodologies for the key synthesis protocols are outlined below. These protocols are based on established procedures and can be adapted for the synthesis of this compound.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and generally reliable method for preparing ethers.[6] It involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of this compound.
Methodology:
-
Deprotonation of Phenol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Nucleophilic Substitution: To the solution of sodium phenoxide, add 1,3-diiodopropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).[2] The reaction is typically complete within 1 to 8 hours.[2]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can enhance the rate and yield of the Williamson ether synthesis, particularly when dealing with reactants in different phases.[3] A phase-transfer catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine phenol (1.0 eq), 1,3-diiodopropane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add an aqueous solution of a base, such as 50% sodium hydroxide, and an organic solvent, such as dichloromethane or toluene.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (up to 80 °C). The use of a PTC often allows for milder reaction conditions and shorter reaction times compared to the traditional method.[3]
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the standard Williamson ether synthesis.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to ethers from alcohols under mild conditions.[5] It involves the use of a phosphine reagent and an azodicarboxylate to activate the alcohol for nucleophilic attack by the phenol.
Diagram of the Mitsunobu Reaction Logical Relationship:
Caption: Logical steps for synthesizing this compound via a Mitsunobu reaction.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq), 1,3-propanediol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or toluene.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 to 12 hours, monitoring the progress by TLC.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purify by column chromatography to isolate the intermediate, (3-hydroxypropoxy)benzene.
-
Conversion to Iodide: The resulting alcohol can then be converted to the corresponding iodide using standard methods, such as the Appel reaction (using triphenylphosphine and iodine).
Assessment of Reproducibility
-
Williamson Ether Synthesis: This is a classic and well-understood reaction. Its reproducibility is generally considered to be good, provided that anhydrous conditions are maintained and the purity of the reagents is high. The primary source of irreproducibility often stems from incomplete deprotonation of the phenol or side reactions of the dihaloalkane, such as elimination. The use of a phase-transfer catalyst can improve reproducibility by allowing for more consistent reaction conditions and reducing the impact of minor variations in reagent quality.
-
Mitsunobu Reaction: The Mitsunobu reaction is known to be sensitive to stoichiometry and the purity of the reagents, particularly the azodicarboxylate.[7] The formation of byproducts, such as triphenylphosphine oxide, can sometimes complicate purification and affect the overall isolated yield. While it offers a mild alternative to the Williamson synthesis, achieving high reproducibility may require careful optimization of the reaction conditions and consistent reagent quality.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. iajpr.com [iajpr.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Comparative Analysis of the Biological Activity of Novel Alkoxybenzene Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental data on the biological activity of (3-iodopropoxy)benzene derivatives. Therefore, this guide provides a comparative framework using illustrative data for a hypothetical series of alkoxybenzene derivatives to demonstrate the requested format and data presentation. The experimental protocols and data presented herein are representative examples and should not be considered as actual results for this compound derivatives.
This guide offers a comparative overview of the potential biological activities of a hypothetical series of alkoxybenzene derivatives, focusing on their anticancer and antimicrobial properties. The data is presented to facilitate side-by-side comparison of their efficacy and to provide detailed experimental methodologies for reproducibility.
Comparative Biological Activity of Alkoxybenzene Derivatives
The following tables summarize the in vitro anticancer and antimicrobial activities of a hypothetical series of alkoxybenzene derivatives (designated as AB-1 to AB-4) compared to a standard reference compound.
Table 1: In Vitro Anticancer Activity of Alkoxybenzene Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| AB-1 | MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 3.2 |
| AB-2 | A549 (Lung Cancer) | 8.5 ± 0.9 | 5.8 |
| AB-3 | HCT116 (Colon Cancer) | 22.1 ± 2.5 | 1.9 |
| AB-4 | MCF-7 (Breast Cancer) | 5.7 ± 0.6 | 8.1 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 12.5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. The Selectivity Index (SI) is the ratio of the IC₅₀ value for a normal cell line to the IC₅₀ value for the cancer cell line.
Table 2: In Vitro Antimicrobial Activity of Alkoxybenzene Derivatives
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| AB-1 | 32 | 64 | >128 |
| AB-2 | 16 | 32 | 64 |
| AB-3 | 64 | >128 | >128 |
| AB-4 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocols
In Vitro Anticancer Activity Assay
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) and a normal human cell line (e.g., MCF-10A) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of the test compounds (AB-1 to AB-4) and the reference drug (Doxorubicin) for 48 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were calculated from the dose-response curves using a non-linear regression analysis.
Antimicrobial Susceptibility Testing
Broth Microdilution Method:
-
Bacterial strains (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and the fungal strain (Candida albicans ATCC 90028) were cultured in appropriate broth media (Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi).
-
The test compounds and reference drugs (Ciprofloxacin and Fluconazole) were serially diluted in the respective broth in 96-well microtiter plates.
-
A standardized inoculum of each microorganism was added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.
-
The MIC was determined as the lowest concentration of the compound at which no visible growth was observed.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway potentially modulated by the alkoxybenzene derivatives and a general workflow for their biological validation.
Caption: Hypothetical signaling cascade initiated by an alkoxybenzene derivative.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Safety Operating Guide
Safe Disposal of (3-iodopropoxy)Benzene: A Procedural Guide
For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and follow emergency protocols immediately. This document is a guide and not a substitute for institutional safety procedures and regulatory requirements.
This guide provides essential safety and logistical information for the proper handling and disposal of (3-iodopropoxy)Benzene, a halogenated aromatic ether. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to be familiar with the potential hazards associated with this compound and related halogenated organic compounds.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. Always wear the following when handling the substance:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]
-
-
Ventilation: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3] Store in a cool, dry, and well-ventilated area.
Chemical Identity and Properties
| Property | Data for Related Compounds | Significance for Disposal |
| Molecular Formula | C₉H₁₁IO (for isomer 1-Iodo-3-isopropoxy-benzene)[4] | Indicates the presence of iodine, classifying it as a halogenated organic compound requiring special disposal. |
| Molecular Weight | 262.09 g/mol (for isomer 1-Iodo-3-isopropoxy-benzene)[4] | Relevant for calculating quantities for waste logs. |
| Physical State | Likely a liquid at room temperature (based on related structures like Iodobenzene).[3] | Liquid waste requires secure, leak-proof containers. Spills must be contained with absorbent materials. |
| Boiling Point | 188 °C (for Iodobenzene)[3] | Relatively low volatility, but work in a fume hood is still required to avoid vapor inhalation. |
| Toxicity | Benzene is a known human carcinogen and can cause genetic defects.[5][6][7] Halogenated compounds can be toxic.[2] | High toxicity necessitates stringent handling procedures to avoid exposure. All waste, including contaminated materials, must be treated as hazardous. |
| Solubility in Water | Insoluble (for Iodobenzene).[3] | Do not dispose of down the drain. [1] It will persist in aquatic environments. |
| Storage | Store at 4°C, protected from light (for isomer 1-Iodo-3-isopropoxy-benzene).[4] Keep containers tightly closed.[3] | Proper storage is crucial to prevent degradation and reaction. Waste containers should be stored similarly, away from incompatible materials like strong oxidizing agents.[3] |
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to segregate it as halogenated organic waste for professional disposal. On-site chemical treatment is not recommended.
Protocol for Unused or Contaminated this compound:
-
Segregation: Identify a dedicated, compatible waste container for "Halogenated Organic Waste."[1][2][8] This container must be in good condition, have a secure screw cap, and be made of a material compatible with the chemical.
-
Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid splashing. Do not fill the container to more than 75% capacity to allow for vapor expansion.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. Fill out the label completely with the chemical name "this compound," the quantity added, and the date.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal service. Follow all institutional and local regulations for waste manifest and collection.
Protocol for Empty Containers:
-
Rinsing: Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood.
-
Rinsate Disposal: The solvent rinsate is now considered halogenated hazardous waste. Dispose of the rinsate in the designated "Halogenated Organic Waste" container.
-
Container Disposal: After rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but confirm this with your institutional safety office.
Experimental Protocol: Spill Cleanup
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. If the material is flammable, remove all ignition sources.
-
Don PPE: Wear the appropriate PPE as described in Section 1, including double-gloving if necessary.
-
Contain the Spill: For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, compatible container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for pickup with your other hazardous waste.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
References
- 1. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. hmdb.ca [hmdb.ca]
- 6. cpchem.com [cpchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling (3-iodopropoxy)Benzene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like (3-iodopropoxy)Benzene is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on the known hazards of similar chemical structures, including aryl iodides and substituted benzenes.
| PPE Category | Recommendation |
| Hand Protection | Wear nitrile or neoprene gloves. For extended contact, consider Viton gloves for their high chemical resistance. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1] |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][3] |
| Skin and Body Protection | A chemical-resistant lab coat should be worn at all times. For tasks with a higher potential for exposure, consider chemical-resistant coveralls.[4] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1] If a fume hood is not available or during a significant spill, a respirator with an appropriate organic vapor cartridge may be necessary.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will mitigate risks. This protocol outlines the essential steps for a standard laboratory procedure.
1. Preparation and Precaution:
- Before starting any work, ensure that the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and reagents within the fume hood.
- Clearly label all containers with the chemical name and any relevant hazard warnings.
- Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
2. Weighing and Dispensing:
- Don the appropriate PPE as outlined in the table above.
- Conduct all weighing and dispensing of this compound inside the chemical fume hood.
- Use a disposable weighing boat or clean glassware to prevent contamination.
- Close the primary container tightly immediately after dispensing.
3. Reaction Setup and Execution:
- Perform all reactions in a well-ventilated fume hood.
- Use glassware that is free from cracks or defects.
- If heating the reaction, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
- Continuously monitor the reaction for any unexpected changes.
4. Post-Procedure and Decontamination:
- Upon completion of the experiment, allow all equipment to cool to room temperature within the fume hood.
- Carefully quench any reactive materials before cleaning glassware.
- Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent, followed by soap and water.
- Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, paper towels), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7][8]
-
Container Management: Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.
-
Spill Management: In the event of a small spill within the fume hood, absorb the material with a chemical absorbent pad or sand.[6] Collect the contaminated absorbent material and place it in the halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
